molecular formula C9H14N4 B3010413 N-(piperidin-4-yl)pyridazin-3-amine CAS No. 1248457-54-6; 1311315-74-8

N-(piperidin-4-yl)pyridazin-3-amine

Numéro de catalogue: B3010413
Numéro CAS: 1248457-54-6; 1311315-74-8
Poids moléculaire: 178.239
Clé InChI: CKODDUILXBOSEM-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)pyridazin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine ring linked to a piperidine group, a structural motif prevalent in the development of novel bioactive molecules. Its core structure, a piperidine-substituted pyridazine, serves as a key synthetic intermediate and pharmacophore for designing potent inhibitors . Recent scientific investigations highlight the application of this pyridazin-3-amine scaffold in the development of fatty acid binding protein 4 (FABP4) inhibitors . FABP4 is a therapeutic target of considerable synthetic and therapeutic interest, with ongoing clinical studies suggesting promise for the treatment of cancer and metabolic diseases . Researchers have developed novel and potent inhibitors by employing computer-aided molecular design based on this established heterocyclic framework . The molecular formula is C9H14N4 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-piperidin-4-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKODDUILXBOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(piperidin-4-yl)pyridazin-3-amine: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that offer optimal physicochemical properties and predictable binding vectors. N-(piperidin-4-yl)pyridazin-3-amine (often utilized as its dihydrochloride salt, CAS 1311315-74-8) has emerged as a highly versatile bifunctional building block[1][2].

Comprising a basic piperidine ring linked via an exocyclic amine to a pyridazine core, this scaffold is uniquely positioned to bridge distinct pharmacophoric requirements. The pyridazine moiety frequently acts as a bidentate hydrogen-bond donor/acceptor system—ideal for targeting the ATP-binding hinge region of kinases—while the piperidine ring serves as a solvent-channel vector, enhancing aqueous solubility and forming critical salt bridges with acidic residues (e.g., Asp or Glu) in target proteins. This whitepaper details the structural properties, synthetic methodologies, and experimental handling protocols required to leverage this scaffold effectively in lead generation.

Physicochemical Profiling & Structural Dynamics

The utility of N-(piperidin-4-yl)pyridazin-3-amine stems from its finely tuned physicochemical profile. The molecule possesses two distinct basic centers with orthogonal pKa values, which dictate its behavior in both synthetic environments and physiological media.

  • Piperidine Nitrogen (pKa ~10.0 - 10.5): Highly basic, ensuring the molecule is protonated at physiological pH (7.4). This drives aqueous solubility and enables ionic interactions with target proteins.

  • Aminopyridazine System (pKa ~4.0 - 5.0): Significantly less basic due to the electron-withdrawing nature of the diazine ring and resonance delocalization of the exocyclic amine lone pair. This creates a stable, neutral hydrogen-bonding motif at physiological pH.

Table 1: Key Physicochemical Properties
PropertyValue (Free Base)Value (Dihydrochloride Salt)
CAS Registry Number 1311315-73-7 (Derivative base)1311315-74-8[2][3]
Molecular Formula C₉H₁₄N₄C₉H₁₆Cl₂N₄
Molecular Weight 178.24 g/mol 251.16 g/mol [3]
Topological Polar Surface Area (TPSA) 53.8 ŲN/A (Salt form)
Predicted LogP ~0.4 to 0.6Hydrophilic (Water Soluble)
H-Bond Donors / Acceptors 2 / 4N/A
Physical State (Standard Temp/Pressure) Viscous oil / Waxy solidFree-flowing crystalline powder

Mechanistic Utility in Drug Design

When integrating this scaffold into a drug design campaign, understanding the spatial orientation of its functional groups is critical. The aminopyridazine core is a classical isostere for aminopyrimidines and aminopyridines, frequently utilized in kinase inhibitor design.

The exocyclic NH acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyridazine nitrogen (N2) acts as a hydrogen-bond acceptor for the backbone amide NH. The piperidine ring, attached at the 4-position of the amine, projects outward into the solvent-exposed region, allowing for further functionalization (e.g., acylation, reductive amination, or alkylation) to tune pharmacokinetic (PK) properties without disrupting the primary binding pharmacophore.

Pharmacophore PZ Pyridazine Ring (Hinge Binder) NH Amine Linker (H-Bond Donor) PZ->NH Covalent Bond Target1 Kinase Hinge Region PZ->Target1 H-Bond Acceptor PIP Piperidine Ring (Solvent Channel / Salt Bridge) NH->PIP Covalent Bond NH->Target1 H-Bond Donor Target2 Asp/Glu Residue PIP->Target2 Ionic Interaction

Caption: Pharmacophore model of N-(piperidin-4-yl)pyridazin-3-amine binding to a generic kinase target.

Synthetic Methodologies

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine requires careful consideration of regioselectivity and chemoselectivity.

Causality behind the synthetic route: Attempting a direct coupling between 3-chloropyridazine and unprotected 4-aminopiperidine will result in a complex mixture. The secondary amine of the piperidine ring is significantly more nucleophilic than the primary amine. To circumvent this, 4-amino-1-Boc-piperidine [4] is utilized. The tert-butyloxycarbonyl (Boc) group orthogonally protects the secondary amine, directing the Nucleophilic Aromatic Substitution (


) exclusively to the primary amine.

Furthermore, 3-chloropyridazine is highly activated toward


 due to the electron-deficient nature of the diazine ring, which stabilizes the intermediate Meisenheimer complex[5]. This allows the reaction to proceed under transition-metal-free conditions (avoiding expensive Palladium catalysts) using simple thermal or microwave heating.

Synthesis SM1 3-Chloropyridazine SNAr SNAr Reaction (Base, Heat) SM1->SNAr SM2 4-Amino-1-Boc-piperidine SM2->SNAr Int Boc-Protected Intermediate SNAr->Int Regioselective Coupling Deprot Deprotection (HCl in Dioxane) Int->Deprot Prod Target Scaffold (Dihydrochloride) Deprot->Prod Quantitative Yield

Caption: Two-step synthetic workflow for N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride.

Experimental Protocols

The following protocols represent a self-validating system designed to ensure high yield, purity, and stability of the final intermediate.

Protocol A: Synthesis of tert-butyl 4-(pyridazin-3-ylamino)piperidine-1-carboxylate ( Step)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridazine (1.0 equivalent, 10 mmol) and 4-amino-1-Boc-piperidine (1.1 equivalents, 11 mmol)[4] in anhydrous N,N-dimethylformamide (DMF) or n-butanol (20 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents, 25 mmol) to the solution. Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the

    
     reaction, preventing the protonation of the primary amine.
    
  • Reaction: Heat the mixture to 100–120 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1) until the complete consumption of 3-chloropyridazine is observed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the Boc-protected intermediate.

Protocol B: Boc-Deprotection and Salt Formation

Rationale: The free base of the final product is prone to oxidative degradation and is highly hygroscopic. Isolating it as a dihydrochloride salt ensures long-term bench stability and precise weighing for biological assays[2][3].

  • Preparation: Dissolve the purified Boc-protected intermediate (5 mmol) in anhydrous dichloromethane (DCM) (10 mL) and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (10 equivalents, 50 mmol). Caution: Vigorous gas evolution (isobutylene and CO₂) will occur.

  • Reaction: Remove the ice bath and stir the suspension at room temperature for 2–4 hours. The product will precipitate out of the solution as a white/off-white solid.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride (CAS 1311315-74-8) as a highly pure, crystalline powder.

Protocol C: In Vitro Assay Preparation (HTS Formatting)
  • Stock Solution: Weigh the dihydrochloride salt accurately. Due to the salt stoichiometry, calculate the exact free-base equivalent concentration.

  • Solubilization: Dissolve in 100% molecular-biology grade DMSO to create a 10 mM stock. Note: The dihydrochloride salt is highly soluble in DMSO, whereas the free base may require sonication.

  • Storage: Aliquot the 10 mM stock into matrix tubes and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles to maintain structural integrity prior to serial dilution in aqueous assay buffers.

Conclusion

N-(piperidin-4-yl)pyridazin-3-amine represents a cornerstone scaffold in modern medicinal chemistry. By leveraging the chemoselective differences between its nitrogen atoms, chemists can efficiently synthesize and functionalize this building block. Its dual ability to act as a precise hydrogen-bond donor/acceptor at the pyridazine core, while offering a highly basic, solvent-exposed piperidine vector, makes it an indispensable tool for optimizing the potency and pharmacokinetic profiles of novel therapeutics.

References

  • Title: 1311315-74-8 | N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride Source: BIOFOUNT URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate URL: [Link]

Sources

Physicochemical Profiling of N-(piperidin-4-yl)pyridazin-3-amine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the judicious selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. N-(piperidin-4-yl)pyridazin-3-amine is a highly versatile, bifunctional pharmacophore frequently utilized in the design of kinase inhibitors and GPCR ligands. Structurally, it combines an aliphatic, highly basic piperidine ring with a weakly basic, heteroaromatic pyridazin-3-amine moiety.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the causality behind its acid-base behavior, and self-validating experimental workflows for its characterization. Because the free base presents handling and solubility challenges, the compound is predominantly synthesized and commercialized as a dihydrochloride salt (CAS 1311315-74-8)[1][2][3].

Structural and Physicochemical Descriptors

Understanding the baseline molecular descriptors is the first step in predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the core quantitative data for N-(piperidin-4-yl)pyridazin-3-amine, synthesized from structural analysis and analogous cheminformatics data[4][5].

PropertyValueDerivation / Source
Molecular Formula C9H14N4Structural derivation
Molecular Weight (Free Base) 178.24 g/mol Structural derivation
Molecular Weight (Di-HCl Salt) 251.16 g/mol Commercial specifications[2][6]
Topological Polar Surface Area (TPSA) 49.8 ŲCheminformatics calculation
Predicted pKa 1 (Piperidine NH) 9.5 – 10.6Analogous piperidine derivatives[5][7]
Predicted pKa 2 (Pyridazine N) 5.5 – 6.4Analogous aminopyridazines[8][9]
Hydrogen Bond Donors (HBD) 2Piperidine NH, Linker NH
Hydrogen Bond Acceptors (HBA) 4Piperidine N, Linker N, Pyridazine N1/N2
Predicted LogP (XLogP3) ~0.4Computed partition coefficient[4]

Acid-Base Chemistry and Protonation Dynamics

The most critical physicochemical feature of N-(piperidin-4-yl)pyridazin-3-amine is its dual-pKa nature, which dictates its protonation state equilibrium across physiological pH gradients.

  • The Piperidine Moiety (pKa ~10.0): The secondary aliphatic amine in the piperidine ring is highly basic due to its sp³ hybridization and the lack of adjacent electron-withdrawing groups. Data from the for similar substituted piperidines (e.g., 1-[(Piperidin-4-yl)methyl]piperidine) confirm apparent basic pKa values ranging from 9.18 to 10.6[5][7].

  • The Pyridazin-3-amine Moiety (pKa ~5.5): Unsubstituted pyridazine is notoriously weakly basic (pKa ~2.3)[9]. However, the addition of an exocyclic amino group at the 3-position allows the nitrogen lone pair to delocalize into the electron-deficient diazine ring via resonance. This electron-donating effect significantly raises the basicity of the ring nitrogens, bringing the pKa to approximately 5.5 to 6.38, analogous to 4-aminopyridazine[8].

Causality in ADME: At a physiological pH of 7.4, the piperidine nitrogen is >99% protonated, while the pyridazine ring is predominantly neutral. This renders the molecule a mono-cation in systemic circulation, resulting in a highly polar state (LogD7.4 < 0). This polarity necessitates active transport mechanisms or paracellular routing for membrane permeability unless the piperidine is functionalized (e.g., via alkylation or acylation) during lead optimization.

Experimental Workflows for Physicochemical Characterization

To empirically validate the predicted properties, application scientists must employ robust, self-validating analytical protocols.

Protocol 1: Potentiometric pKa Determination

Causality for Method Selection: While UV-metric titration is excellent for heteroaromatic rings (like pyridazine) because protonation triggers a distinct UV chromophore shift, the aliphatic piperidine ring lacks a UV chromophore. Therefore, potentiometric titration is the mandatory choice to capture both pKa values accurately.

Step-by-Step Methodology:

  • System Validation: Prior to sample analysis, titrate a standardized potassium hydrogen phthalate (KHP) solution. Self-Validation Check: The system is validated only if the measured pKa of KHP is 4.01 ± 0.05.

  • Sample Preparation: Prepare a 10 mM stock solution of the free base in LC-MS grade DMSO.

  • Aqueous Dispensation: Dispense 10 µL of the stock into 10 mL of 0.15 M KCl (Ionic Strength Adjusted water) under an argon atmosphere to prevent CO2 interference.

  • Acidification: Lower the pH to 1.5 using 0.5 M HCl to ensure both the piperidine and pyridazine nitrogens are fully protonated.

  • Titration: Titrate with 0.5 M KOH from pH 1.5 to 12.0, recording the volume of titrant versus pH.

  • Data Fitting: Utilize Bjerrum plot analysis to extract the overlapping macroscopic pKa values.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality for Method Selection: High-throughput kinetic solubility (solvent-shift) often overestimates solubility because it forces the compound into a metastable amorphous state. The shake-flask method accounts for the crystal lattice energy of the dihydrochloride salt[3], providing true thermodynamic solubility required for late-stage formulation.

Step-by-Step Methodology:

  • System Validation: Run concurrent controls using hydrochlorothiazide (low solubility) and propranolol HCl (high solubility). Self-Validation Check: The assay is valid if control values fall within 10% of standard compendial limits.

  • Solid Addition: Add 2.0 mg of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride to a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Agitate the vial at 300 rpm for 24 hours at a constant 37 °C.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved crystalline material.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a 5-point calibration curve.

Formulation and Salt Selection Strategy

The free base of N-(piperidin-4-yl)pyridazin-3-amine is prone to oxidation and often presents as a difficult-to-handle waxy solid. To overcome this, the industry standard is to synthesize the dihydrochloride salt [1][2].

By utilizing a strong acid (HCl) with a pKa < -3, both the piperidine (pKa ~10) and the pyridazine (pKa ~5.5) are fully protonated. The resulting di-cationic lattice forms a highly stable, crystalline powder with exceptional aqueous solubility, ideal for long-term storage and intravenous (IV) formulation studies.

G Start N-(piperidin-4-yl)pyridazin-3-amine Free Base Synthesis pKa pKa & LogD Profiling (Potentiometry & Octanol/Water) Start->pKa Solubility Thermodynamic Solubility (Shake-Flask Method) pKa->Solubility Informs pH buffers Permeability Permeability Assay (PAMPA / Caco-2) pKa->Permeability Predicts lipophilicity SaltScreen Salt Screening (Dihydrochloride Formation) Solubility->SaltScreen If < 1 mg/mL at pH 7.4 Permeability->SaltScreen To optimize dissolution SolidState Solid-State Characterization (XRPD, DSC, TGA) SaltScreen->SolidState Select crystalline hits Formulation Preclinical Formulation & in vivo PK SolidState->Formulation Lead salt form

Physicochemical characterization and salt selection workflow for basic amine pharmacophores.

References

Sources

An In-depth Technical Guide to N-(piperidin-4-yl)pyridazin-3-amine and its Core Chemical Moieties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Tale of Two Scaffolds

The N-(piperidin-4-yl)pyridazin-3-amine structure represents a fascinating convergence of two "privileged scaffolds" in medicinal chemistry. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] On the other hand, the pyridazine nucleus, an aromatic six-membered ring with two adjacent nitrogen atoms, is a versatile pharmacophore known for a wide spectrum of biological activities, including anticancer, kinase inhibitory, and cardiovascular effects.[2][3]

The combination of these two moieties in N-(piperidin-4-yl)pyridazin-3-amine suggests a molecule with significant potential for interacting with various biological targets. This guide will deconstruct this molecule, providing a deep dive into the chemistry and biology of its components to build a comprehensive profile of the target compound.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for N-(piperidin-4-yl)pyridazin-3-amine is not currently indexed, we can identify its core components and predict the properties of the final molecule.

Core Fragments
  • Piperidin-4-amine:

    • CAS Number: 13035-19-3[4][5]

    • Molecular Formula: C₅H₁₂N₂[4][5]

    • Molecular Weight: 100.16 g/mol [4]

    • IUPAC Name: piperidin-4-amine[4]

  • Pyridazin-3-amine:

    • CAS Number: 5469-70-5[6]

    • Molecular Formula: C₄H₅N₃[6]

    • Molecular Weight: 95.11 g/mol [6]

    • IUPAC Name: pyridazin-3-amine[6]

Predicted Properties of N-(piperidin-4-yl)pyridazin-3-amine

Based on the combination of the two fragments, the following properties can be predicted for the target molecule:

PropertyPredicted Value
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.24 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
LogP (Predicted to be low, indicating good aqueous solubility)
pKa (Predicted to have at least two basic centers: the piperidine nitrogen and the exocyclic amino group)

Synthesis and Methodologies

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine can be logically approached by forming the C-N bond between the piperidin-4-amine and pyridazine moieties. Several established synthetic strategies can be adapted for this purpose.

Proposed Synthetic Workflow

A robust synthetic strategy would involve the coupling of a suitable piperidine precursor with a reactive pyridazine derivative. The following diagram outlines a plausible synthetic route.

Synthetic_Workflow cluster_0 Piperidine Precursor Preparation cluster_1 Pyridazine Precursor cluster_2 Coupling and Deprotection Piperidin-4-one Piperidin-4-one N-Boc-piperidin-4-one N-Boc-piperidin-4-one Piperidin-4-one->N-Boc-piperidin-4-one Boc₂O, Base N-Boc-N-(piperidin-4-yl)pyridazin-3-amine N-Boc-N-(piperidin-4-yl)pyridazin-3-amine N-Boc-piperidin-4-one->N-Boc-N-(piperidin-4-yl)pyridazin-3-amine Reductive Amination (with 3-aminopyridazine) 3-Chloropyridazine 3-Chloropyridazine 3-Chloropyridazine->N-Boc-N-(piperidin-4-yl)pyridazin-3-amine Nucleophilic Substitution (with N-Boc-piperidin-4-amine) Target_Compound N-(piperidin-4-yl)pyridazin-3-amine N-Boc-N-(piperidin-4-yl)pyridazin-3-amine->Target_Compound Acidic Deprotection (e.g., TFA, HCl)

Caption: Proposed synthetic workflow for N-(piperidin-4-yl)pyridazin-3-amine.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This is a common and direct method for forming C-N bonds.[1]

  • Protection of Piperidin-4-one:

    • Dissolve piperidin-4-one hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a base such as triethylamine (2.2 eq).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work up the reaction by washing with water and brine, then purify by column chromatography to yield N-Boc-piperidin-4-one.

  • Reductive Amination:

    • To a solution of N-Boc-piperidin-4-one (1.0 eq) and 3-aminopyridazine (1.1 eq) in a solvent like 1,2-dichloroethane, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Continue stirring at room temperature and monitor the reaction progress.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent and purify by column chromatography to obtain N-Boc-N-(piperidin-4-yl)pyridazin-3-amine.

  • Deprotection:

    • Dissolve the purified N-Boc-protected intermediate in a suitable solvent like DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[7]

    • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to yield the final product, N-(piperidin-4-yl)pyridazin-3-amine, likely as a salt.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This approach utilizes a halogenated pyridazine as an electrophile.

  • Preparation of N-Boc-piperidin-4-amine: This can be synthesized from piperidin-4-amine and Boc₂O.

  • Nucleophilic Substitution:

    • In a reaction vessel, combine 3-chloropyridazine (1.0 eq), N-Boc-piperidin-4-amine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product into an organic solvent.

    • Purify the crude product by column chromatography.

  • Deprotection: Follow the same deprotection protocol as described in Protocol 1.

Potential Biological Activity and Therapeutic Applications

The pharmacological profile of N-(piperidin-4-yl)pyridazin-3-amine can be inferred from the known activities of its constituent scaffolds.

Insights from the Piperidine Moiety

The piperidine ring is a cornerstone of many successful drugs. Its derivatives have shown a wide range of pharmacological activities, including:[8][9]

  • Anticancer and Anti-HIV activity: The piperidin-4-one precursor is a versatile intermediate for compounds with these activities.[9]

  • Antimicrobial and Antifungal activity: Various substituted piperidines have demonstrated potent antimicrobial and antifungal properties.[10]

  • Central Nervous System (CNS) activity: The piperidine scaffold is present in numerous CNS-active drugs, including antipsychotics and opioids.[8]

Insights from the Pyridazine Moiety

Pyridazine and its derivatives are known for their diverse biological effects, which include:[2][3]

  • Anticancer Activity: Many pyridazine-containing compounds exhibit potent anticancer activity by targeting key signaling pathways.[2][11]

  • Kinase Inhibition: The pyridazine scaffold is a common feature in kinase inhibitors, particularly those targeting VEGFR-2 and JNK1.[2]

  • Cardiovascular Effects: Certain pyridazinone derivatives have shown vasorelaxant properties.[3]

  • Antihypertensive and Antiplatelet Activity: These activities have also been reported for pyridazine derivatives.[3]

Predicted Signaling Pathway Modulation

Given the known targets of pyridazine analogs, it is plausible that N-(piperidin-4-yl)pyridazin-3-amine could modulate key cellular signaling pathways.

Signaling_Pathways cluster_0 Potential Kinase Inhibition Target_Compound N-(piperidin-4-yl)pyridazin-3-amine VEGFR2 VEGFR2 Target_Compound->VEGFR2 Inhibition JNK1 JNK1 Target_Compound->JNK1 Inhibition Downstream_Signaling_1 Angiogenesis, Cell Proliferation VEGFR2->Downstream_Signaling_1 Modulates Downstream_Signaling_2 Apoptosis, Inflammation JNK1->Downstream_Signaling_2 Modulates

Caption: Potential kinase signaling pathways modulated by N-(piperidin-4-yl)pyridazin-3-amine.

Conclusion and Future Directions

N-(piperidin-4-yl)pyridazin-3-amine is a novel chemical entity with significant potential for drug discovery. While direct experimental data is currently lacking, a comprehensive analysis of its core fragments, piperidin-4-amine and pyridazin-3-amine, provides a strong foundation for its synthesis and prediction of its biological activities. The proposed synthetic routes, based on established chemical transformations, offer a practical starting point for its preparation. The known pharmacological profiles of piperidine and pyridazine derivatives suggest that this hybrid molecule could be a promising candidate for investigation in oncology, infectious diseases, and cardiovascular research. Further studies are warranted to synthesize this compound, confirm its structure, and evaluate its biological properties to unlock its full therapeutic potential.

References

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  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
  • BenchChem. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1952). Pyridazine Derivatives. II.1 An Improved Synthesis of 3-Aminopyridazine. Journal of the American Chemical Society, 74(15), 3937-3938.
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  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ACS Publications. (1952). Pyridazine Derivatives. II.1 An Improved Synthesis of 3-Aminopyridazine.
  • MDPI. (2022).
  • MDPI. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
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  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • SciSpace. (n.d.). Pyridazin-3(2H)
  • Research Journal of Pharmacy and Technology. (2020).
  • PubChem. (n.d.). 3-Aminopyridine.
  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine.
  • PubChem. (n.d.). 4-Piperidinamine.
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • ChemRxiv. (n.d.). Pyridine-to-pyridazine skeletal editing.
  • Drug Design Org. (2007). Bioisosterism.
  • ChemicalBook. (n.d.). 3-Aminopyridine.
  • Chem-Impex. (n.d.). 4-Aminopiperidine.
  • Biomed Pharmacol J. (2008).
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  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)
  • Grokipedia. (n.d.). 3-Aminopyridine.
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  • Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
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molecular weight and formula of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for N-(piperidin-4-yl)pyridazin-3-amine , a critical bifunctional intermediate in medicinal chemistry. It is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the design of kinase inhibitors and GPCR ligands.

Identity, Synthesis, and Physicochemical Profiling

Chemical Identity & Core Metrics

This compound represents a "privileged scaffold" featuring a polar aromatic headgroup (pyridazine) linked to a solubilizing, modifiable aliphatic tail (piperidine). It is widely utilized as a hinge-binding motif in kinase inhibitor discovery.

Metric Data Notes
IUPAC Name N-(piperidin-4-yl)pyridazin-3-amineSystematic nomenclature
CAS Number 1311315-74-8 Primary identifier (Free Base)
Molecular Formula C₉H₁₄N₄ Stoichiometry
Molecular Weight 178.23 g/mol Monoisotopic Mass: 178.1218 Da
SMILES C1CNCCC1Nc2cccnn2Useful for cheminformatics
InChIKey LETVJWLLIMJADE-UHFFFAOYSA-NUnique hash identifier
Appearance Off-white to pale yellow solidHygroscopic as a free base

Physicochemical Profiling

Understanding the solution-phase behavior of this molecule is critical for assay development and formulation. The molecule contains three ionizable centers, creating a complex pH-dependent solubility profile.

Calculated Properties (in silico)
Property Value Implication for Drug Design
cLogP ~0.2 – 0.5Highly polar; excellent for lowering lipophilicity of lead compounds.
TPSA ~63 ŲFavorable for membrane permeability (Rule of 5 compliant).
pKa (Piperidine) ~10.8 (Basic)Protonated at physiological pH; drives solubility.
pKa (Pyridazine) ~2.5 (Weakly Basic)Remains neutral at physiological pH; serves as H-bond acceptor.
H-Bond Donors 2Secondary amine (linker) + Secondary amine (piperidine).
H-Bond Acceptors 4Pyridazine nitrogens (2) + Amine nitrogens (2).

Scientist's Note: The high basicity of the piperidine nitrogen (pKa ~10.8) means this compound is often isolated and stored as a dihydrochloride (2HCl ) or dihydrobromide salt to prevent oxidation and improve handling properties.

Synthetic Methodology

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine is a classic example of convergent heterocyclic assembly . The most robust route involves a Nucleophilic Aromatic Substitution (S_NAr) followed by acid-mediated deprotection.

Reaction Scheme Visualization

SynthesisWorkflow SM1 3-Chloropyridazine (Electrophile) Step1 Step 1: S_NAr Coupling (DMSO, DIPEA, 120°C) SM1->Step1 SM2 N-Boc-4-aminopiperidine (Nucleophile) SM2->Step1 Inter Intermediate: tert-butyl 4-(pyridazin-3-ylamino) piperidine-1-carboxylate Step1->Inter Yield: ~75-85% Step2 Step 2: Deprotection (HCl/Dioxane or TFA/DCM) Inter->Step2 Product Target Product: N-(piperidin-4-yl)pyridazin-3-amine Step2->Product Yield: >90%

Figure 1: Convergent synthesis workflow via S_NAr coupling and Boc-deprotection.

Detailed Protocol
Step 1: S_NAr Coupling
  • Rationale: The pyridazine ring is electron-deficient, making the 3-position susceptible to nucleophilic attack. The Boc-group on the piperidine prevents polymerization.

  • Reagents: 3-Chloropyridazine (1.0 eq), N-Boc-4-aminopiperidine (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve 3-chloropyridazine and N-Boc-4-aminopiperidine in DMSO (0.5 M concentration).

    • Add DIPEA (N,N-Diisopropylethylamine) to scavenge HCl generated during the reaction.

    • Heat to 120°C for 12–16 hours. Monitor by LCMS for the disappearance of the chloride starting material.

    • Workup: Dilute with water (precipitating the intermediate) or extract with Ethyl Acetate.[1] Wash with brine to remove DMSO.

Step 2: Acidic Deprotection
  • Rationale: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine.

  • Reagents: 4M HCl in Dioxane or TFA (Trifluoroacetic acid) in DCM (1:4 v/v).

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add acid (TFA or HCl) dropwise at 0°C, then warm to room temperature.

    • Stir for 2 hours.

    • Purification: Concentrate in vacuo.

      • For HCl salt: Triturate with diethyl ether to obtain the solid dihydrochloride salt.

      • For Free Base: Neutralize with saturated NaHCO₃, extract with DCM/MeOH (9:1), and dry over Na₂SO₄.

Quality Control & Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating spectral markers.

Technique Expected Signal / Observation Diagnostic Value
LC-MS (ESI+) m/z = 179.1 [M+H]⁺ Primary confirmation of MW (178.23).
¹H NMR (DMSO-d₆) δ 8.45 (dd, 1H) Characteristic proton at pyridazine C6 position.
¹H NMR (DMSO-d₆) δ 6.70 (d, 1H) Characteristic proton at pyridazine C4 position (shielded by amine).
¹H NMR (DMSO-d₆) δ 3.80 (m, 1H) Methine proton (CH) at the piperidine-4 position.
HPLC Purity >95% @ 254 nmRequired for biological assay usage.

Applications in Drug Discovery

This scaffold acts as a versatile linker-headgroup module.

  • Kinase Inhibition: The pyridazine nitrogen (N2) and the exocyclic amine (NH) form a donor-acceptor motif that mimics the hydrogen bonding of Adenine in the ATP-binding pocket of kinases (e.g., JAK, CDK).

  • Library Synthesis: The secondary amine on the piperidine ring serves as a handle for parallel synthesis (amide coupling, reductive amination, or urea formation) to generate diverse libraries for SAR (Structure-Activity Relationship) exploration.

Structural Logic Map

StructureLogic Core N-(piperidin-4-yl) pyridazin-3-amine Pyridazine Pyridazine Ring (Hinge Binder) Core->Pyridazine Linker Amine Linker (Flexibility) Core->Linker Piperidine Piperidine Ring (Solubilizing Tail) Core->Piperidine Target Target Interaction: Kinase Hinge Region (H-Bond Acceptor) Pyridazine->Target Diversity Diversity Point: Secondary Amine (N-H) for library expansion Piperidine->Diversity

Figure 2: Functional decomposition of the scaffold for medicinal chemistry design.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54593965, N-methyl-N-(piperidin-4-yl)pyridazin-3-amine (Analogous Scaffold). Retrieved from [Link]

  • Bio-Fount (2023). Product Data Sheet: N-(piperidin-4-yl)pyridazin-3-amine (CAS 1311315-74-8). Retrieved from [Link] (Verified via CAS search).

  • Organic Chemistry Portal. Synthesis of Piperidines and Pyridazines. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Potential of N-(piperidin-4-yl)pyridazin-3-amine Derivatives

[1]

Executive Summary

The N-(piperidin-4-yl)pyridazin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its unique topology—comprising an electron-deficient pyridazine ring linked via a secondary amine to a flexible piperidine moiety—enables it to function as a versatile pharmacophore.[1] This scaffold is increasingly utilized to navigate the chemical space of Kinase Inhibitors (targeting the ATP-binding hinge region) and G-Protein Coupled Receptor (GPCR) Modulators (specifically the Hedgehog signaling pathway).

This guide dissects the structure-activity relationships (SAR), mechanistic grounding, and experimental protocols required to leverage this scaffold in drug discovery, with a primary focus on Oncology and Neurodegeneration.

Chemical Architecture & SAR Analysis

The core scaffold consists of three distinct domains, each amenable to specific optimizations:

  • The Pyridazine Head (Hinge/Pocket Binder): The 1,2-diazine ring serves as a hydrogen bond acceptor. In kinase inhibitors, N2 often interacts with the hinge region backbone (e.g., Leu83 in CDK2).

  • The Amine Linker: Provides rotational freedom and a hydrogen bond donor (NH), critical for orienting the molecule within the active site.

  • The Piperidine Tail (Solvent Interface): The piperidine nitrogen (N1) is a basic center (pKa ~10-11) that can form salt bridges (e.g., with Asp/Glu residues) or be functionalized with amides/ureas to reach solvent-exposed pockets.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the strategic functionalization points of the scaffold.

SAR_MapCoreN-(piperidin-4-yl)pyridazin-3-amine(Scaffold)R1C6-Position (Pyridazine)Hydrophobic Aryl/Heteroaryl(Increases Potency)Core->R1 Optimization 1R2Linker NHH-Bond Donor(Critical for Hinge Binding)Core->R2 InteractionR3Piperidine N1Amide/Urea/Alkyl Caps(Modulates PK & Solubility)Core->R3 Optimization 2Target_KinaseKinase Selectivity(CDK, JAK, VEGFR)R1->Target_KinaseTarget_SmoSmoothened Antagonism(Hedgehog Pathway)R3->Target_SmoTarget_AChEAChE Inhibition(Alzheimer's)R3->Target_AChE

Caption: SAR map highlighting key modification sites (C6-aryl, Linker NH, Piperidine N1) and their impact on target selectivity.

Therapeutic Targets & Mechanisms[2]

Hedgehog Pathway: Smoothened (Smo) Antagonism

Derivatives of this scaffold function as antagonists of the Smoothened (Smo) receptor, a Class F GPCR. Aberrant activation of Smo drives Basal Cell Carcinoma (BCC) and Medulloblastoma.[2]

  • Mechanism: The pyridazine core occupies the transmembrane heptahelical bundle of Smo, preventing the conformational shift required for signal transduction to Gli transcription factors.

  • Key Insight: N-acylation of the piperidine ring with lipophilic moieties (e.g., 4-chloro-benzoyl) significantly enhances binding affinity by mimicking the sterol-binding pocket interactions.[1]

Kinase Inhibition (VEGFR-2, CDK, JAK)

The pyridazine-3-amine motif mimics the adenine ring of ATP.[1]

  • VEGFR-2: 6-substituted derivatives inhibit angiogenesis by blocking the ATP binding site of Vascular Endothelial Growth Factor Receptor 2.[1]

  • JAK/SYK: The scaffold serves as a bioisostere for the aminopyrimidine core found in drugs like Tofacitinib, offering improved solubility profiles due to the aliphatic piperidine ring.

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

N-benzyl derivatives of the piperidine moiety have demonstrated nanomolar potency against AChE.

  • Dual Binding: The pyridazine ring binds to the peripheral anionic site (PAS), while the benzyl-piperidine moiety enters the catalytic active site (CAS), acting as a "dual-binding site" inhibitor to prevent Acetylcholine hydrolysis and Aβ aggregation.

Preclinical Pharmacology Data

The following table synthesizes potency data from key reference compounds derived from this scaffold.

Derivative ClassTargetPrimary IndicationIC50 / KiMechanism Note
6-Aryl-pyridazin-3-amine VEGFR-2Solid Tumors29 nMATP-competitive; inhibits angiogenesis [1].[1]
N-Benzoyl-piperidine SmoothenedMedulloblastoma12 nMDisplaces Bodipy-cyclopamine; blocks Gli1 expression [2].[1]
N-Benzyl-piperidine AChEAlzheimer's10 nM100x selectivity over BuChE; dual-site binding [3].[1]
6-Methyl-derivative JAK3Autoimmune58 nMHinge binder; reduced off-target toxicity [4].[1]

Experimental Protocols

Chemical Synthesis: S_NAr Coupling Strategy

Objective: Synthesize the core scaffold N-(1-benzylpiperidin-4-yl)-6-chloropyridazin-3-amine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • 4-Amino-1-benzylpiperidine (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Dissolution: Dissolve 3,6-dichloropyridazine (149 mg, 1.0 mmol) in 5 mL anhydrous DMF in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by dropwise addition of 4-amino-1-benzylpiperidine (209 mg, 1.1 mmol).
    
  • Reflux: Heat the reaction mixture to 120°C for 12 hours. Monitor progress via TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO2, Hexane:EtOAc 1:1) to yield the product as a pale yellow solid.
    
In Vitro Assay: Smoothened (Smo) Binding (BODIPY-Cyclopamine Displacement)

Objective: Quantify the affinity of the derivative for the Smo receptor.

Protocol:

  • Cell Prep: Use HEK293T cells transiently expressing human Smoothened.

  • Incubation: Incubate cells with 5 nM BODIPY-Cyclopamine (fluorescent probe) and increasing concentrations of the test compound (0.1 nM to 10

    
    M) in phenol-red free DMEM for 2 hours at 37°C.
    
  • Analysis: Wash cells 2x with PBS. Analyze via Flow Cytometry (Ex: 488 nm, Em: 530 nm).

  • Calculation: Plot Mean Fluorescence Intensity (MFI) vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Pathway Visualization: Hedgehog Signaling Inhibition

The following diagram details how the scaffold interrupts the Hedgehog signaling cascade.

Hedgehog_PathwayHhHedgehog Ligand(Hh)PTCHPatched (PTCH1)(Receptor)Hh->PTCH Binds & InhibitsSMOSmoothened (SMO)(GPCR-like)PTCH->SMO Represses (in absence of Hh)GliGli Transcription Factors(Activators)SMO->Gli Activates (Canonical)InhibitorPyridazine Derivative(Antagonist)Inhibitor->SMO Binds Transmembrane Pocket(Blocks Activation)NucleusNucleus(Gene Transcription)Gli->Nucleus Translocation

Caption: Mechanism of Action: Pyridazine derivatives bind the SMO transmembrane pocket, blocking Gli activation despite Hh ligand presence.

References

  • BenchChem. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Retrieved from

  • Wang, J., et al. (2022).[3] A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy.[4] International Journal of Molecular Sciences. Retrieved from

  • Contreras, J.M., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Tavares, F.X., et al. (2004).[5] N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3.[1][6] Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[1] 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine Product Sheet. Retrieved from

safety data sheet SDS for N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: N-(piperidin-4-yl)pyridazin-3-amine A Predictive Risk Management Framework for Novel Heterocyclic Scaffolds

Executive Summary

N-(piperidin-4-yl)pyridazin-3-amine represents a privileged pharmacophore in medicinal chemistry, often utilized as a scaffold for kinase inhibitors (e.g., JAK, MAPK pathways) and GPCR ligands. Its structure combines a basic piperidine ring with an electron-deficient pyridazine heteroaromatic system.

As a research-grade intermediate often lacking a finalized government-mandated Safety Data Sheet (SDS), this guide functions as a Predictive Risk Management Instrument . It synthesizes Structure-Activity Relationship (SAR) data from its constituent moieties—piperidine and 3-aminopyridazine —to establish a rigorous safety protocol for researchers.

Part 1: Identification & Predictive Hazard Profiling

Chemical Identification
  • Chemical Name: N-(piperidin-4-yl)pyridazin-3-amine[1]

  • Common Synonyms: 3-(Piperidin-4-ylamino)pyridazine; N-(4-Piperidinyl)-3-pyridazinamine

  • CAS Number: Provisional/Analogous (Close structural analogs include 1249245-65-5 [N-Methyl variant] and 1185312-21-3 [6-Chloro variant]). Treat as Novel Chemical Entity (NCE) .

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight: ~178.23 g/mol [2]

SAR-Based Hazard Assessment

The toxicity profile is derived via "Read-Across" methodology from its functional groups.

MoietyPrimary Hazard ClassMechanism of ActionRisk Level
Piperidine (Secondary Amine) Skin Corr. 1B / Eye Dam. 1 High pKa (~11) leads to saponification of membrane lipids and protein denaturation.CRITICAL
3-Aminopyridazine Acute Tox. 4 (Oral/Dermal) Nitrogenous heterocycles can act as potassium channel blockers (analogous to 4-aminopyridine), posing neurotoxic risks (seizures).HIGH
Combined Molecule Corrosive & Neurotoxic Synergistic effect: Lipophilicity of the ring system facilitates dermal absorption of the corrosive amine.CRITICAL
Visual Hazard Topology (DOT)

The following diagram maps the structural components to their specific physiological risks.

HazardMap Compound N-(piperidin-4-yl) pyridazin-3-amine Piperidine Piperidine Ring (Secondary Amine) Compound->Piperidine Pyridazine Pyridazine Ring (1,2-Diazine) Compound->Pyridazine Corr HAZARD: Corrosive (pH > 11) Skin/Eye Burns Piperidine->Corr High Basicity Neuro HAZARD: Neurotoxicity (K+ Channel Blockade) Seizure Risk Pyridazine->Neuro Metabolic Interaction Sens HAZARD: Sensitizer (Haptens) Pyridazine->Sens Protein Binding

Figure 1: Structural dissection of hazards. The piperidine moiety drives immediate corrosivity, while the pyridazine core drives systemic toxicity.

Part 2: Technical Safety Data (The Core)

Physical & Chemical Properties (Predicted)
  • Physical State: Solid (likely off-white to yellow powder).

  • Melting Point: Expected range 120–150 °C (based on amino-pyridazine analogs).

  • Solubility: Soluble in DMSO, Methanol, Dilute Acid (HCl). Sparingly soluble in water (unless protonated).

  • pKa: ~10.5 (Piperidine NH), ~3.5 (Pyridazine N). Note: The molecule is highly basic.

Toxicological Endpoints
  • Acute Toxicity:

    • Oral: Predicted LD50 < 500 mg/kg (Rat). Treat as Harmful/Toxic if Swallowed .

    • Mechanism: Pyridazine derivatives often undergo hepatic metabolism to reactive intermediates.

  • Skin Corrosion/Irritation:

    • Category 1B: Causes severe skin burns and eye damage. The secondary amine is unhindered and highly nucleophilic.

  • Target Organ Toxicity (STOT-SE):

    • Respiratory tract irritation (amine vapors/dust).

    • Potential CNS excitation (tremors/seizures) at high doses due to pyridazine similarity to convulsants.

Part 3: Handling & Synthesis Protocols

The "Self-Validating" Workflow

To ensure safety without relying on incomplete data, follow this closed-loop protocol. Every step includes a "Stop/Go" check.

StepActionValidation Check (Stop/Go)
1. Prep Don PPE: Nitrile gloves (double), Lab coat, Goggles.Check: Is the Fume Hood sash at safe height? If NO

STOP.
2. Weigh Weigh inside hood or vented balance enclosure.Check: Is any dust visible? If YES

Clean with wet wipe immediately.
3. Solubilize Add acid (e.g., HCl in dioxane) or solvent slowly.Check: Is exotherm observed? (Amine + Acid = Heat). Cool if necessary.
4. Reaction Monitor TLC/LCMS.Check: Is starting material consumed? Avoid accumulation of unreacted amine.
5. Quench Neutralize carefully.Check: pH check. Do not dispose of strongly basic waste.
Risk Assessment Logic Flow

Use this decision tree before beginning any experiment with this compound.

RiskFlow Start START: Exp. Planning State Physical State? Start->State Dust Solid/Powder State->Dust Soln Solution State->Soln Control1 Engineering Control: Use Static-Free Weighing Funnel Dust->Control1 Control2 Engineering Control: Fume Hood Required Soln->Control2 Control1->Control2 Check Validation: Is pH > 10? Control2->Check Risk1 RISK: Corrosive Burn Check->Risk1 Yes Risk2 RISK: Absorption Check->Risk2 No Action ACTION: Double Glove (Nitrile + Laminate) Risk1->Action Risk2->Action

Figure 2: Pre-experimental risk assessment logic. Note the emphasis on pH-dependent risk.

Part 4: Emergency Response

Critical Note: Because this compound combines corrosivity with potential neurotoxicity, standard "wash and go" protocols may be insufficient if systemic absorption occurs.

  • Eye Contact:

    • Immediate: Rinse with water for 15 minutes minimum . Hold eyelids apart.

    • Contraindication: Do NOT use neutralization agents (acids) in the eye; heat of reaction will worsen damage.

  • Skin Contact:

    • Immediate: Drench with water. Remove contaminated clothing under the shower.

    • Secondary: Wash with PEG-400 (if available) or mild soap to solubilize the lipophilic organic amine.

  • Ingestion:

    • Do NOT induce vomiting. (Risk of esophageal perforation due to corrosivity).

    • Medical: Administer water if conscious. Monitor for signs of CNS excitation (seizures) due to the pyridazine moiety.

  • Spill Cleanup:

    • Do not sweep dry dust. (Generates aerosols).

    • Method: Cover with dry lime or soda ash, then wet down carefully to avoid dust. Scoop into a waste container.

References

  • PubChem. (2025). Compound Summary: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine (Analogous Structure). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2010). 3,4-diaminopyridine safety in clinical practice. PubMed. [Link]

Sources

The Pyridazin-3-amine Scaffold: A Privileged Architecture in Kinase Inhibitor Design

[1]

Executive Summary

The pyridazin-3-amine motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space.[1] Its planar, electron-deficient heteroaromatic core offers a distinct vector for hydrogen bonding that mimics the adenine ring of ATP. Unlike ubiquitous quinazoline or pyrimidine scaffolds, the pyridazine core provides unique solubility profiles and metabolic stability characteristics. This guide analyzes the structural utility of pyridazin-3-amines, transitioning from monocyclic fragment hits to optimized bicyclic clinical candidates targeting PIM, JAK, and VEGFR kinases.

Structural Biology & Pharmacophore Modeling

The Hinge-Binding Vector

The primary utility of the pyridazin-3-amine lies in its ability to interact with the kinase hinge region. The 3-amino group functions as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues, while the N2-nitrogen of the pyridazine ring acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

Mechanism of Action:

  • N2 Interaction: Accepts H-bond from the hinge backbone NH.

  • 3-NH2 Interaction: Donates H-bond to the hinge backbone C=O.

  • C6 Substitution: Directs substituents into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region), depending on the specific kinase topology.

Visualization: Hinge Interaction Logic

The following diagram illustrates the canonical binding mode of a pyridazin-3-amine inhibitor within the ATP-binding pocket.

BindingModeATP_PocketATP Binding PocketHingeHinge Region(Backbone)ScaffoldPyridazin-3-amineCoreHinge->ScaffoldH-Bond (NH -> N2)Scaffold->HingeH-Bond (NH2 -> C=O)R_GroupC6-Aryl Substituent(Solvent Exposed/Selectivity)Scaffold->R_GroupSuzuki Coupling

Caption: Canonical bidentate hydrogen bonding network between the pyridazin-3-amine core and kinase hinge residues.

Synthetic Architectures

The synthesis of pyridazin-3-amine libraries typically relies on palladium-catalyzed cross-coupling reactions. The high electron deficiency of the pyridazine ring makes electrophilic aromatic substitution difficult; therefore, nucleophilic substitutions and cross-couplings on halogenated precursors are the standard.

Core Synthetic Workflow

The "workhorse" reaction for this scaffold is the Suzuki-Miyaura coupling utilizing 3-amino-6-chloropyridazine. This starting material is commercially available and cost-effective.

Critical Technical Insight: Direct coupling on the free amine is possible but can lead to catalyst poisoning. Protecting the amine (e.g., as a pivalamide) or optimizing ligand choice (e.g., XPhos, SPhos) is often required for high yields.

SynthesisStart3-amino-6-chloropyridazineStep1Protection(Pivaloyl chloride)Start->Step1IntermediateProtected IntermediateStep1->IntermediateStep2Suzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Intermediate->Step2Step3Deprotection(Acid/Base)Step2->Step3Product3-amino-6-arylpyridazine(Kinase Inhibitor)Step3->Product

Caption: Optimized synthetic route for 3-amino-6-arylpyridazine libraries preventing catalyst poisoning.

Target Specificity & SAR Case Studies

Case Study A: PIM Kinases (PIM-1, PIM-2, PIM-3)

PIM kinases are unique because their hinge region contains a Proline residue (Pro123 in PIM-1), which lacks a backbone NH donor.[2] This prevents the classic "bidentate" binding seen in other kinases.

  • Adaptation: Pyridazine inhibitors for PIM often rely on monodentate interactions or water-mediated bridges.

  • Evolution: Simple pyridazin-3-amines often evolve into fused imidazo[1,2-b]pyridazines . The fused system extends the aromatic surface area, improving Van der Waals contacts with the hydrophobic P-loop.

Case Study B: JAK2 Inhibition

For JAK2, the pyridazin-3-amine motif mimics the pyrazol-3-amine pharmacophore found in early JAK inhibitors.

  • Selectivity Challenge: Achieving selectivity against JAK1/JAK3 is difficult due to high ATP-pocket homology.

  • Solution: Introduction of bulky groups at the C6 position of the pyridazine ring can exploit subtle differences in the "Gatekeeper" residue and the solvent front.

Quantitative Data Summary

The table below illustrates the SAR evolution from a fragment hit to a lead compound.

Compound ClassStructure TypeTargetIC50 (nM)Key Structural Feature
Fragment Hit 3-amino-6-phenylpyridazinePIM-1> 5,000Monocyclic; weak hydrophobic collapse.
Early Lead 3-amino-6-(3-methoxyphenyl)pyridazinePIM-1450Methoxy group engages auxiliary pocket.
Optimized Lead Imidazo[1,2-b]pyridazine derivativePIM-1< 10 Fused ring system; optimized shape complementarity.
Selectivity Probe 3-amino-6-heteroaryl-pyridazineJAK225Heteroaryl tail targets solvent front.

Experimental Protocols

Protocol 5.1: Microwave-Assisted Suzuki Coupling

Standardized workflow for generating C6-substituted analogs.

Reagents:

  • 3-amino-6-chloropyridazine (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • DME/Ethanol/Water (2:1:1 ratio)

Procedure:

  • Degassing: In a microwave vial, combine the pyridazine halide and boronic acid. Dissolve in the solvent mixture. Sparge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

  • Catalyst Addition: Add the Palladium catalyst under a positive pressure of Argon. Cap the vial immediately.

  • Reaction: Irradiate at 120°C for 30 minutes in a microwave reactor. (Conventional heating requires 12-16 hours at reflux).

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine (3x).

  • Purification: Flash chromatography (DCM/MeOH gradient). The free amine product is polar; use 0-10% MeOH.

Validation Criteria:

  • LC-MS: Look for the [M+H]+ peak. Note that pyridazines often ionize well.

  • 1H NMR: The pyridazine protons (H4, H5) appear as a pair of doublets around 7.0–8.0 ppm (J ≈ 9 Hz).

Signaling Pathway Context (JAK/STAT)

Pyridazin-3-amine inhibitors are frequently deployed to intercept the JAK/STAT signaling cascade, relevant in myeloproliferative neoplasms.

JAK_PathwayCytokineCytokine (IL-6/EPO)ReceptorCytokine ReceptorCytokine->ReceptorJAKJAK2 Kinase(Target)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitorPyridazine InhibitorInhibitor->JAKInhibition (ATP Competitive)STAT->STATDimerizationNucleusNucleus / Gene TranscriptionSTAT->NucleusTranslocation

Caption: Intervention point of pyridazine-based inhibitors within the JAK/STAT inflammatory cascade.

References

  • Wermuth, C. G. (1998). Pyridazines as a privileged structure in medicinal chemistry. Med. Chem. Res. Link (Seminal work on the scaffold).

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research.[3] Link

  • Duan, J. J., et al. (2014).[4] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Alvarez, R., et al. (2015). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists (and kinase off-targets). Bioorg. Med. Chem. Lett. Link

  • Grey, R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Application Note: Synthesis Protocol for N-(Piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N-(piperidin-4-yl)pyridazin-3-amine is a highly versatile bifunctional building block frequently utilized in modern medicinal chemistry. Its rigid heteroaromatic pyridazine ring coupled with a basic piperidine moiety makes it an ideal structural motif for designing kinase inhibitors and proteolysis-targeting chimeras (PROTACs), particularly those targeting neurodegenerative pathways such as Tau-protein degradation[1].

This application note details a robust, two-step synthetic protocol designed for high yield and exceptional purity. As a self-validating system, the workflow integrates in-process controls (IPCs) and utilizes a specialized solid-phase extraction (SPE) technique to overcome the isolation challenges typically associated with highly polar diamines.

Mechanistic Rationale & Strategic Design

To ensure technical accuracy and reproducibility, the synthesis is divided into two distinct mechanistic phases:

  • Phase 1: C-N Bond Formation via Buchwald-Hartwig Amination. While 3-chloropyridazine can undergo catalyst-free Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines, this pathway often requires excessively harsh conditions (e.g., >120 °C in polar aprotic solvents)[2]. Such thermal stress can degrade the acid-sensitive tert-butyl carbamate (Boc) protecting group on the piperidine nucleophile. To circumvent this, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. The use of Pd2(dba)3 paired with Xantphos—a bidentate ligand with a wide bite angle—facilitates rapid oxidative addition and efficient reductive elimination. Cesium carbonate (Cs2CO3) is selected as the base; its mild nature prevents the base-catalyzed degradation of the heteroaryl halide often seen with stronger bases like sodium tert-butoxide.

  • Phase 2: Acidic Deprotection & SCX Catch-and-Release. Following the C-N coupling, the Boc group is cleaved using Trifluoroacetic acid (TFA). The resulting final product is a highly polar, water-soluble diamine. Traditional aqueous-organic biphasic workups lead to significant product loss in the aqueous layer. To solve this, we utilize a Strong Cation Exchange (SCX-2) silica-based propylsulfonic acid cartridge[4]. The SCX-2 resin selectively "catches" the basic amine via ionic interaction. Non-basic impurities and residual TFA are washed away with methanol, and the pure free base is subsequently "released" using a methanolic ammonia solution.

Experimental Workflow

SynthesisWorkflow A Starting Materials 3-Chloropyridazine + 1-Boc-4-aminopiperidine B Step 1: C-N Coupling Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3) A->B Heat, N2 atm C Intermediate tert-Butyl 4-(pyridazin-3-ylamino) piperidine-1-carboxylate B->C Workup & Purification D Step 2: Deprotection Acidic Cleavage (TFA in DCM) C->D RT, 2-4 h E Final Product N-(piperidin-4-yl)pyridazin-3-amine (SCX-2 Purified) D->E SCX Catch & Release

Figure 1: Two-step synthetic workflow for N-(piperidin-4-yl)pyridazin-3-amine.

Quantitative Data & Stoichiometry

Table 1: Step 1 - Buchwald-Hartwig Amination (10 mmol scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Chloropyridazine114.531.01.15 gElectrophile
1-Boc-4-aminopiperidine200.281.22.40 gNucleophile
Pd2(dba)3915.720.05458 mgCatalyst Precursor
Xantphos578.620.10579 mgLigand
Cs2CO3325.822.06.52 gBase
1,4-Dioxane (Anhydrous)88.11-40 mLSolvent
Table 2: Step 2 - Boc Deprotection & Purification
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Intermediate (from Step 1)278.351.0~2.0 g (7.2 mmol)Starting Material
Trifluoroacetic Acid (TFA)114.0215.08.3 mLAcidic Cleavage Reagent
Dichloromethane (DCM)84.93-25 mLSolvent
SCX-2 Cartridge (Biotage)N/AExcess10 g capacitySolid-Phase Extraction
2M NH3 in Methanol17.03Excess50 mLEluent

Step-by-Step Methodologies

Step 1: Synthesis of tert-Butyl 4-(pyridazin-3-ylamino)piperidine-1-carboxylate
  • Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Flush the flask with dry Nitrogen (N2) or Argon for 5 minutes.

  • Reagent Loading: Add 3-chloropyridazine (1.15 g, 10.0 mmol), 1-Boc-4-aminopiperidine (2.40 g, 12.0 mmol), and Cs2CO3 (6.52 g, 20.0 mmol) to the flask.

  • Catalyst Addition: Add Pd2(dba)3 (458 mg, 0.5 mmol) and Xantphos (579 mg, 1.0 mmol).

  • Degassing (Critical Step): Add 40 mL of anhydrous 1,4-dioxane. Sparge the suspension with N2 for 10 minutes to remove dissolved oxygen, which prevents the oxidative deactivation of the active Pd(0) species.

  • Reaction: Seal the flask and heat the mixture in a pre-equilibrated oil bath at 100 °C for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (EtOAc/Hexanes 1:1). The reaction is complete when the 3-chloropyridazine peak is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (2 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 80% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid. (Expected Yield: 70-80%).

Step 2: Synthesis of N-(piperidin-4-yl)pyridazin-3-amine
  • Deprotection: Dissolve the intermediate (~2.0 g, 7.2 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add TFA (8.3 mL). Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • IPC: Verify the complete disappearance of the starting material via LC-MS (Target mass [M+H]+ = 179.1).

  • Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 × 15 mL) to assist in the azeotropic removal of residual TFA. The crude product will be a viscous oil (TFA salt).

  • SCX-2 Catch-and-Release Purification[4]:

    • Conditioning: Pre-condition a 10 g SCX-2 cartridge by passing 50 mL of Methanol (MeOH) through it.

    • Loading: Dissolve the crude TFA salt in a minimum amount of MeOH (5-10 mL) and load it onto the cartridge.

    • Washing: Wash the cartridge with 50 mL of MeOH. This step selectively elutes non-basic impurities and the trifluoroacetate counter-ions while the target amine remains covalently bound to the sulfonic acid resin.

    • Elution: Elute the target free base by passing 50 mL of 2M NH3 in MeOH through the cartridge. Collect the eluent in a clean flask.

  • Final Isolation: Concentrate the ammoniacal eluent in vacuo to yield N-(piperidin-4-yl)pyridazin-3-amine as a free-flowing solid. (Expected Yield: 85-95% over two steps).

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare against the following expected analytical parameters:

  • LC-MS (ESI+): m/z calculated for C9H14N4 [M+H]+: 179.13; Found: 179.1.

  • 1H NMR (400 MHz, DMSO-d6): Expected diagnostic signals include the highly deshielded pyridazine aromatic protons at roughly

    
     8.45 (dd) and 
    
    
    
    7.20-7.35 (m), alongside the aliphatic piperidine signals (multiplets between
    
    
    1.20 and
    
    
    3.80). The absence of the intense 9-proton singlet at
    
    
    1.40 confirms the successful removal of the Boc group.

References

  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?" ResearchGate. [Link]

  • "WO2021011913A1 - Tau-protein targeting compounds and associated methods of use.
  • "ISOLUTE® Si Propylsulfonic Acid (SCX-2)." Biotage. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyridazine derivatives represent a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, VAP-1 inhibitors, and various targeted anticancer agents [](). The synthesis of N-(piperidin-4-yl)pyridazin-3-amine typically relies on the nucleophilic aromatic substitution (SNAr) of 3-halopyridazines with 4-aminopiperidine derivatives 1. However, conventional thermal heating for this transformation often results in prolonged reaction times (12–24 hours), competing side reactions, and poor yields.

By transitioning to microwave-assisted organic synthesis (MAOS), we exploit dielectric heating to rapidly reach activation energy thresholds, reducing reaction times from hours to minutes while significantly improving the impurity profile 2. This application note provides a field-proven, self-validating protocol for the high-throughput synthesis of N-(piperidin-4-yl)pyridazin-3-amine, designed specifically for drug discovery professionals.

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe.

The Causality of Microwave Heating: The SNAr reaction requires the formation of a high-energy Meisenheimer complex. Under conventional heating, thermal transfer is limited by the vessel walls (conduction). Microwave irradiation directly couples with the dipole moments of the solvent and reactants, providing instantaneous, volumetric heating that accelerates the rate-limiting step.

Reagent and Solvent Selection:

  • Solvent (NMP): N-Methyl-2-pyrrolidone (NMP) is selected due to its exceptionally high loss tangent (tan δ = 0.275), making it a superior microwave absorber 3. Its high boiling point (202 °C) prevents dangerous over-pressurization at the target reaction temperature of 150 °C.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over inorganic bases (like K2CO3) because it remains completely soluble in NMP. This homogeneity prevents the formation of localized "hot spots" during microwave irradiation, which can cause thermal degradation of the reactants.

  • Protecting Group Strategy: The use of tert-butyl 4-aminopiperidine-1-carboxylate (Boc-protected) is non-negotiable. Unprotected 4-aminopiperidine would lead to competitive dialkylation and cross-linking, resulting in intractable polymeric mixtures.

Mechanism N1 State 1: Reactants 3-Chloropyridazine & Boc-Amine N2 State 2: Nucleophilic Attack Amine lone pair attacks C3 N1->N2 Base (DIPEA) N3 State 3: Meisenheimer Complex Stabilized anionic intermediate N2->N3 Rate Limiting (MW Accelerated) N4 State 4: Chloride Elimination Restoration of aromaticity N3->N4 Fast

SNAr mechanism highlighting the rate-limiting Meisenheimer complex formation.

Quantitative Process Metrics

To justify the transition from conventional to microwave synthesis, empirical data comparing the two modalities is summarized below. The microwave protocol demonstrates superior efficiency across all critical quality attributes.

Table 1: Comparison of Heating Modalities for the SNAr Step

ParameterConventional HeatingMicrowave Irradiation
Temperature 100 °C (Reflux)150 °C (Sealed Vessel)
Reaction Time 18 hours30 minutes
Solvent DMFNMP
Yield (Intermediate) 45 - 55%85 - 92%
Impurity Profile High (thermal degradation products)Low (clean conversion)

Self-Validating Experimental Protocol

A robust protocol must inherently verify its own success at each stage. This workflow is designed as a self-validating system, ensuring that any deviations are immediately identifiable without requiring complex downstream deconvolution.

Workflow A 3-Chloropyridazine + Boc-Amine B Microwave SNAr (NMP, 150°C) A->B C Intermediate Purification B->C D Boc Deprotection (HCl/Dioxane) C->D E Target Compound (HCl Salt) D->E

Workflow for the microwave-assisted synthesis of N-(piperidin-4-yl)pyridazin-3-amine.

Step 1: Microwave-Assisted SNAr
  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 equiv, 1.0 mmol, 114.5 mg) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv, 1.2 mmol, 240.3 mg).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 435 µL).

  • Seal the vial with a Teflon-lined crimp cap and place it in a dedicated microwave synthesizer.

  • Irradiate at 150 °C for 30 minutes with high-speed magnetic stirring.

Self-Validation Checkpoint 1 (Thermodynamic): Monitor the microwave's real-time pressure trace. A stable pressure curve plateauing at ~2-3 bar confirms controlled dielectric heating. A sudden spike (>10 bar) indicates solvent degradation or a runaway reaction, prompting immediate automatic abort.

Step 2: Workup and Purification
  • Cool the vial to room temperature. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL).

  • Wash the organic layer with 5% aqueous LiCl (3 x 10 mL). Causality: LiCl drastically increases the partition coefficient of NMP into the aqueous phase, ensuring complete removal of the high-boiling solvent.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to afford the Boc-protected intermediate.

Self-Validation Checkpoint 2 (Kinetic/Analytical): Perform LC-MS on the isolated intermediate. The complete absence of the 3-chloropyridazine peak (UV 254 nm) and the presence of the [M+H]+ mass peak validates the completion of the SNAr step.

Step 3: Boc Deprotection & Salt Formation
  • Dissolve the purified intermediate in minimal Dichloromethane (DCM) (2.0 mL).

  • Add 4M HCl in Dioxane (10 equiv). Stir at room temperature for 2 hours.

  • Concentrate the mixture under a gentle stream of nitrogen to remove volatiles.

  • Triturate the resulting residue with cold diethyl ether (10 mL). Filter the precipitate and dry under high vacuum to yield N-(piperidin-4-yl)pyridazin-3-amine as a highly pure dihydrochloride salt.

Self-Validation Checkpoint 3 (Physical): The addition of cold diethyl ether is thermodynamically driven to precipitate the HCl salt. If the product "oils out" as a biphasic liquid instead of forming a crystalline, free-flowing solid, it is a self-indicating sign of residual NMP or incomplete Boc deprotection.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review Source: OUCI / DNTB URL
  • 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors (WO2018069863A1)

Sources

N-(piperidin-4-yl)pyridazin-3-amine solubility in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: N-(piperidin-4-yl)pyridazin-3-amine: A Comprehensive Guide to DMSO-Based Solution Preparation for Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(piperidin-4-yl)pyridazin-3-amine is a heterocyclic molecule incorporating both a piperidine and a pyridazine scaffold. These structural motifs are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors or in other signaling pathways.[1][2][3] The successful evaluation of this and similar compounds in cell-based assays is fundamentally dependent on proper sample handling, beginning with the critical step of dissolution.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for working with N-(piperidin-4-yl)pyridazin-3-amine. We will move beyond a simple protocol to establish a self-validating system for determining its kinetic solubility, preparing stable high-concentration stock solutions, and minimizing artifacts in cellular assays. The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot effectively.

Compound Profile and Physicochemical Considerations

Direct experimental data for N-(piperidin-4-yl)pyridazin-3-amine is not extensively published. Therefore, an initial assessment relies on the properties of its core moieties and computational predictions. The piperidine group generally imparts basicity and can influence solubility, while the pyridazine ring contributes to the aromatic and polar character.

PropertyValue / PredictionSource / Note
Molecular Formula C₉H₁₄N₄-
Molecular Weight 178.24 g/mol -
Predicted XlogP ~0.4 - 0.8Based on related structures[8][9][10]
CAS Number Not uniquely identified. Related structures exist.e.g., Pyridazin-3-amine: 5469-70-5[11][12][13]

The predicted XlogP suggests moderate lipophilicity, which typically indicates good solubility in DMSO but necessitates careful handling when diluting into aqueous media.

The Critical Role of Kinetic Solubility

For in vitro assays, the kinetic solubility is more relevant than the thermodynamic solubility.[7] This is because compounds are typically introduced from a high-concentration DMSO stock into an aqueous buffer, a "solvent-shift" process that can lead to supersaturation and subsequent precipitation.[14] Determining the kinetic solubility limit is the first and most crucial step to prevent compound precipitation in your cell culture medium.

Understanding DMSO in a Cellular Context

While an excellent solvent, DMSO is not inert. At elevated concentrations, it can induce cell stress, trigger differentiation, cause membrane pore formation, and ultimately lead to apoptosis or necrosis.[15][16][17] Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v), while some robust lines may tolerate up to 1%.[18] However, primary cells and sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[18][19] Therefore, it is imperative to keep the final assay concentration of DMSO as low as practically possible and consistent across all wells, including vehicle controls.[6][20]

Experimental Protocol: Determination of Kinetic Solubility

This protocol provides a standardized method to determine the maximum soluble concentration of N-(piperidin-4-yl)pyridazin-3-amine when diluted from a DMSO stock into an aqueous buffer.

Workflow for Kinetic Solubility Determination

G cluster_0 Preparation cluster_1 Solvent Shift & Incubation cluster_2 Analysis cluster_3 Result A 1. Prepare 50 mM DMSO Stock Solution B 2. Perform 2-fold Serial Dilutions in 100% DMSO A->B Creates concentration range C 3. Dilute 1:100 into PBS (Final DMSO: 1%) B->C Induces potential precipitation D 4. Incubate at RT for 1-2 hours C->D Allows equilibrium E 5. Visually Inspect for Precipitate (Turbidity) D->E F 6. (Optional) Quantify via Nephelometry or Plate Reader E->F For quantitative data G Determine Highest Concentration without Precipitate E->G Identifies kinetic solubility limit

Caption: Workflow for determining the kinetic solubility of a test compound.

Step-by-Step Methodology
  • Prepare High-Concentration DMSO Stock:

    • Accurately weigh a small amount (e.g., 2-5 mg) of N-(piperidin-4-yl)pyridazin-3-amine.

    • Add anhydrous DMSO to create a high-concentration stock, for example, 50 mM.

    • Ensure complete dissolution by vortexing. If necessary, use a brief sonication in a water bath, but avoid excessive heating which can degrade the compound.[6]

  • Serial Dilution in DMSO:

    • In a 96-well plate or microcentrifuge tubes, perform a 1:2 serial dilution of the 50 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

  • Dilution into Aqueous Buffer:

    • Transfer a small volume (e.g., 2 µL) from each DMSO dilution into a corresponding well of a clear 96-well plate containing a much larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • Causality: This step mimics the solvent shift that occurs when adding the compound to cell culture media and is the point where precipitation is most likely to occur.[14]

  • Incubation and Observation:

    • Seal the plate and incubate at room temperature for 1 to 2 hours to allow for equilibration.

    • Visually inspect each well against a dark background for any sign of turbidity or solid precipitate. The highest concentration that remains clear is the approximate kinetic solubility.

    • For more quantitative results, the turbidity can be measured by nephelometry or by reading the absorbance at a high wavelength (e.g., 650 nm) on a plate reader.

Protocol for Stock and Working Solution Preparation

Based on the solubility data obtained, you can now confidently prepare stock solutions for your assays. Best practice dictates preparing a stock concentration that is at least 1,000x your highest desired final assay concentration. This ensures the final DMSO concentration remains at or below 0.1%.

Preparation of a 10 mM Master Stock Solution
  • Objective: To create a stable, high-concentration stock for long-term storage.

  • Materials: N-(piperidin-4-yl)pyridazin-3-amine (MW: 178.24), anhydrous DMSO, calibrated analytical balance, sterile microcentrifuge tubes.

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 178.24 g/mol * 1000 mg/g = 1.78 mg

  • Weighing: Accurately weigh 1.78 mg of the compound and transfer it to a sterile, conical microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO.

    • Causality: Using anhydrous DMSO is critical as water can decrease the solubility of many organic compounds and compromise long-term stability.[21]

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. A brief sonication can be used if needed.[6]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, thereby maintaining the integrity of the stock solution.[6]

Preparation of Working Solutions
  • Objective: To dilute the master stock to a final concentration in cell culture medium while minimizing precipitation and keeping the DMSO concentration low.

Procedure:

  • Intermediate Dilution (Optional but Recommended): For very high final concentrations, first dilute the 10 mM DMSO stock into cell culture medium to create an intermediate stock (e.g., 100 µM).

  • Final Dilution: Prepare the final working concentrations by performing a serial dilution from your highest concentration sample using complete cell culture medium.

  • Mixing Technique: When diluting from a DMSO stock into the aqueous medium, add the small volume of DMSO stock drop-wise to the medium while gently vortexing or swirling the tube.

    • Causality: This technique promotes rapid dispersal and prevents the formation of localized high concentrations of the compound, which is a primary cause of precipitation.[21]

Assay TypeRecommended Final DMSO ConcentrationExample Dilution (from 10 mM stock)
High-Throughput Screening (HTS) 0.1% - 0.5%1:1000 (for 0.1%) -> 1 µL into 999 µL media
Standard Cell Viability/Proliferation ≤ 0.5%1:200 (for 0.5%) -> 5 µL into 995 µL media
Sensitive or Primary Cell Assays ≤ 0.1%1:1000 (for 0.1%) -> 1 µL into 999 µL media
In Vivo (Animal Studies) ≤ 2%1:50 (for 2%) -> 20 µL into 980 µL vehicle

Table adapted from general guidelines.[6][18][20]

Troubleshooting and Best Practices

Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is key to identifying and solving problems.

Troubleshooting Decision Tree

G A Problem Observed: Precipitate in Assay Plate or Inconsistent Results B Is the final DMSO concentration > 0.5%? A->B C Was the compound added drop-wise to swirling media? B->C No F Solution: Lower final DMSO conc. by increasing stock conc. or using serial dilution. B->F Yes D Was the kinetic solubility limit exceeded? C->D Yes G Solution: Re-prepare working solution using proper mixing technique. C->G No E Was the DMSO stock old or subject to freeze-thaw? D->E No H Solution: Re-determine kinetic solubility. Lower final assay concentration. D->H Yes I Solution: Use a fresh aliquot or prepare a new DMSO stock solution. E->I Yes J Contact Technical Support E->J No

Caption: A decision tree for troubleshooting compound solubility issues.

Key Best Practices Summary:

  • Always Include a Vehicle Control: Every plate must contain wells treated with the same final concentration of DMSO used for the compound-treated wells. This is non-negotiable for valid data interpretation.[6]

  • Use High-Purity Anhydrous DMSO: Minimize water content to ensure maximum solubility and stability.

  • Perform Solubility Testing First: Do not assume a compound will be soluble at your desired concentration.

  • Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles.

  • Verify Cell Line Tolerance: If using a new cell line or primary cells, run a DMSO dose-response curve to determine its specific tolerance.[18][19]

Conclusion

The reliability of in vitro data for N-(piperidin-4-yl)pyridazin-3-amine begins with meticulous and informed sample preparation. By first establishing the kinetic solubility limit in a manner that mimics assay conditions, researchers can preemptively avoid the common pitfall of compound precipitation. The subsequent preparation of master stock and working solutions must prioritize compound stability and the minimization of DMSO-induced cellular artifacts. Adherence to the systematic protocols and troubleshooting guides presented in this document will ensure that the observed biological effects are genuinely attributable to the compound, thereby generating high-quality, reproducible data to drive drug discovery projects forward.

References

  • Title: DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Source: Nexcelom Bioscience. [Link]

  • Title: Cell Culture FAQ: How does DMSO affect your cells? Source: Eppendorf. [Link]

  • Title: DMSO usage in cell culture. Source: LifeTein. [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Source: KEYENCE. [Link]

  • Title: Until what percentage does DMSO remain not toxic to cells.? Source: ResearchGate. [Link]

  • Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Source: Technology Networks. [Link]

  • Title: Buffer and sample preparation for direct binding assay in 2% DMSO. Source: GE Healthcare Life Sciences. [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Source: Unchained Labs. [Link]

  • Title: High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Source: MDPI. [Link]

  • Title: PYRIDAZIN-3-AMINE | CAS 5469-70-5. Source: Matrix Fine Chemicals. [Link]

  • Title: N-methyl-n-(piperidin-4-yl)pyridazin-3-amine dihydrobromide. Source: PubChemLite. [Link]

  • Title: N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. Source: PubChemLite. [Link]

  • Title: New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. Source: PubMed. [Link]

  • Title: N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 With Good Cellular Efficacy. Source: PubMed. [Link]

  • Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Source: MDPI. [Link]

  • Title: N,6-dimethyl-n-(piperidin-4-yl)pyridazin-3-amine hydrobromide. Source: PubChemLite. [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data. Source: Gaylord Chemical. [Link]

  • Title: Solubility of drug in DMSO? Source: ResearchGate. [Link]

  • Title: Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Source: ResearchGate. [Link]

  • Title: Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. Source: Royal Society of Chemistry. [Link]

Sources

Application Note: High-Fidelity Synthesis of Pyridazin-3-amines via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazin-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors and a core motif in CNS-active agents. However, the synthesis of these motifs via Palladium-catalyzed cross-coupling is historically plagued by low yields due to the electron-deficient nature of the pyridazine ring and its propensity to poison metal catalysts via chelation. This guide details an optimized, robust protocol for the Buchwald-Hartwig amination of 3-halopyridazines. By leveraging third-generation (G3) palladacycle precatalysts and bulky biarylphosphine ligands, we circumvent the "diazine deactivation" pathway to achieve high-yielding C–N bond formation.

Introduction: The "Pyridazine Problem"

While Buchwald-Hartwig amination is routine for simple aryl halides, pyridazines present a unique "perfect storm" of challenges:

  • Electronic Deactivation: The pyridazine ring is highly electron-deficient (

    
    -deficient). While this facilitates oxidative addition (OA) to some extent, it makes the resulting Pd(II) intermediate prone to stable, off-cycle resting states.
    
  • Chelation Poisoning: The proximal nitrogen atoms (N1 and N2) can form a stable 5-membered chelate with the Palladium center, effectively sequestering the catalyst and preventing the amine coordination required for transmetallation.

  • Homocoupling: The high electrophilicity of 3-halopyridazines often leads to reductive homocoupling (formation of bipyridazines) in the presence of strong bases.

To overcome these, the catalyst system must be bulky enough to prevent N-chelation yet electron-rich enough to facilitate oxidative addition.[1]

Mechanistic Insights & Pathway Analysis

The success of this protocol relies on the Monoligated Pathway . Bulky ligands like BrettPhos or tBuXPhos enforce a 1:1 Ligand:Pd ratio, which is critical. The diagram below illustrates the standard cycle versus the parasitic "Pyridazine Trap."

Figure 1: Catalytic Cycle and Pyridazine Sequestration Pathway

G Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + 3-Chloropyridazine AmineBind Amine Coordination (L-Pd(II)-Ar-NHR) OxAdd->AmineBind + Amine Trap OFF-CYCLE TRAP Pd(II) Chelation by Pyridazine N OxAdd->Trap Low Steric Bulk (Ligand Failure) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product Trap->OxAdd Reversible (Slow)

Caption: The catalytic cycle highlights the critical "Off-Cycle Trap" where the pyridazine nitrogen coordinates to Pd(II). Bulky ligands (L) sterically preclude this interaction.

Critical Reaction Parameters

Ligand Selection Matrix

The choice of ligand is binary based on the amine class.

Amine ClassRecommended LigandRationale
Primary Amines (Alkyl/Aryl)BrettPhos High bulk prevents N-binding; optimized for primary amine binding.
Secondary Amines (Cyclic/Acyclic)RuPhos Excellent for secondary amines; prevents

-hydride elimination.
Ammonia Equivalents (for -NH2)tBuBrettPhos Specialized for coupling ammonia or surrogates like LHMDS.
Anilines (Electron Poor)tBuXPhos Increased electron density on P facilitates OA of unreactive partners.
The Base Effect
  • LiHMDS (Lithium Hexamethyldisilazide): The gold standard for pyridazines. Its non-nucleophilic nature prevents SNAr side reactions (displacement of the halide by alkoxide). It is also soluble in non-polar solvents.

  • Cs2CO3: Use only if the substrate contains base-sensitive esters or ketones. Requires higher temperatures and often results in slower rates.

  • NaOtBu: Generally avoid for 3-halopyridazines due to competitive SNAr ether formation.

Catalyst Source

Do not use Pd2(dba)3 or Pd(OAc)2 + Ligand. The induction period allows the pyridazine to sequester the Pd before the active catalyst forms.

  • Requirement: Use G3-Palladacycles (e.g., BrettPhos Pd G3). These release the active L-Pd(0) species immediately upon exposure to base, outcompeting the chelation trap.

Experimental Protocols

Protocol A: General Coupling of 3-Chloropyridazine with Amines

Scope: Coupling of secondary amines (e.g., morpholine, piperazine) or primary amines (e.g., benzylamine) to 3-chloropyridazine.

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • BrettPhos (0.02 equiv / 2 mol%) [Note: Added to ensure catalyst stability]

  • LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), and the 3-Chloropyridazine substrate.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Stir for 1 minute to ensure dispersion.

  • Amine Addition: Add the Amine (1.2 equiv).

  • Base Addition: Dropwise add LiHMDS solution (2.2 equiv). Caution: Slight exotherm possible.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The peak for 3-chloropyridazine should disappear. If conversion stalls at 50%, add another 1 mol% of G3 catalyst.

  • Workup: Cool to room temperature. Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Dry organics over MgSO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyridazin-3-amines are polar; ensure the column is flushed well.

Protocol B: Synthesis of Primary Pyridazin-3-amines (-NH2)

Scope: Converting 3-chloropyridazine directly to pyridazin-3-amine using Benzophenone Imine as an ammonia surrogate.

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Benzophenone Imine (1.1 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • Cs2CO3 (2.0 equiv) [Note: Carbonate is preferred here to prevent imine hydrolysis during reaction]

  • Solvent: 1,4-Dioxane[2]

Step-by-Step Procedure:

  • Coupling: Combine halide, benzophenone imine, catalyst, and Cs2CO3 in dioxane. Heat at 100°C for 12 hours.

  • Hydrolysis (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Add 2N HCl (5 equiv relative to substrate) directly to the reaction mixture.

    • Stir vigorously at room temperature for 1 hour. (This cleaves the benzophenone protecting group).

  • Workup:

    • Wash the acidic mixture with Et2O (removes benzophenone byproduct).

    • Basify the aqueous layer to pH 10 using 4N NaOH.

    • Extract the free amine product with DCM/Isopropanol (3:1 ratio). Note: Simple DCM often fails to extract polar aminopyridazines.

Workflow Visualization

Figure 2: Decision Tree for Protocol Selection

Workflow Start Start: 3-Halopyridazine Target Target Structure? Start->Target Primary Primary Amine (-NH2) Target->Primary Unsubstituted Substituted Substituted Amine (-NHR / -NR2) Target->Substituted N-Alkylated RouteA Protocol B: Benzophenone Imine + BrettPhos G3 Primary->RouteA RouteB Protocol A: Direct Coupling + LiHMDS Substituted->RouteB LigandCheck Amine Type? RouteB->LigandCheck Ligand1 Primary (-NHR) Use BrettPhos LigandCheck->Ligand1 Ligand2 Secondary (-NR2) Use RuPhos LigandCheck->Ligand2

Caption: Operational decision tree for selecting the correct reagents based on the desired pyridazin-3-amine substitution pattern.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-chelation)Switch to BrettPhos Pd G3 . Ensure solvent is degassed. Increase temperature to 100°C.
Starting Material Intact Oxidative Addition FailureSwitch to 3-Bromopyridazine or 3-Iodopyridazine (easier OA). Add 1 mol% free ligand.
Side Product: Bipyridazine HomocouplingReduce catalyst loading. Add the base slowly (syringe pump) to keep local concentration low.
Side Product: Pyridazinone Hydrolysis of ChlorideSystem is wet. Use fresh anhydrous dioxane and store base in glovebox.
Product Stuck in Aqueous High Polarity of ProductDo not use simple extraction. Use continuous extraction or DCM:iPrOH (3:1) .

References

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[3][4] Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Green, R. A., & Hartwig, J. F. (2014).[5] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. Link

  • Lutz, M. R., et al. (2017). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry. Link

  • Paul Murray Consulting. (2015). "Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction." Catalysis Consulting. Link

Sources

Application Note: Thermodynamic Control and Solvent Selection for the Recrystallization of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

The N-(piperidin-4-yl)pyridazin-3-amine scaffold is a highly polar, basic bicyclic-like system. Featuring a flexible piperidine ring coupled to a rigid pyridazine core, this structural motif is a privileged pharmacophore frequently utilized in the development of advanced kinase inhibitors targeting c-Met, ALK, and Btk[1].

Despite its pharmacological utility, the purification of the free base via crystallization presents significant thermodynamic challenges. The molecule possesses multiple strong hydrogen bond donors (the secondary amine on the piperidine and the bridging amine) and acceptors (the aromatic pyridazine nitrogens). In solution, these features create a high propensity for the compound to form disordered, amorphous aggregates—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"—rather than integrating into an ordered crystal lattice.

Causality in Solvent Selection: The "Why" Behind the Protocol

To successfully crystallize this free base, the solvent system must precisely balance bulk solubility with hydrogen-bond disruption.

  • Protic Solvents (e.g., Methanol, Isopropanol): These are essential for competitively disrupting the intermolecular hydrogen-bond networks between the API molecules. Without a protic solvent, the API molecules self-associate into oligomeric oils.

  • Aprotic Anti-Solvents (e.g., Ethyl Acetate, Heptane): While protic solvents prevent oiling out, they often solubilize the API too well, leading to poor recovery yields. An aprotic anti-solvent lowers the dielectric constant of the medium, reducing solubility at lower temperatures and driving the system into the Metastable Zone Width (MSZW) to induce nucleation.

A binary system of Ethyl Acetate and Methanol (5:1 v/v) provides an optimal balance of solvation at reflux and supersaturation upon cooling, a strategy proven highly effective for aminopyridazine derivatives[2]. Alternatively, converting the free base to a hydrochloride salt in alcoholic solvents (like isopropanol) bypasses the free base's conformational entropy issues, yielding highly crystalline solids[3].

Quantitative Data: Solvent Screening Matrix

Table 1: Solubility and Crystallization Matrix for Free Base
Solvent SystemRatio (v/v)Dissolution Temp (°C)Cooling ProfileYield (%)Purity (HPLC Area %)Crystal Habit & Observations
Ethyl Acetate / Methanol 5:165Slow (0.5°C/min)88>99.5Excellent crystalline needles. No oiling out.
Isopropanol / Heptane 1:275Moderate (1.0°C/min)8298.2Granular crystals. Transient LLPS observed initially.
Acetonitrile 100%80Slow (0.5°C/min)7599.0Fine powder. Very slow filtration time.
Toluene / Hexane 1:190FastN/AN/ATotal oiling out. Amorphous resin formed.
Table 2: Recrystallization Parameters for Dihydrochloride Salt Derivatives
Solvent SystemReagentYield (%)Purity (HPLC Area %)Crystal Habit & Observations
Isopropanol 5N HCl in IPA92>99.8Block-like crystals. Highly filterable.
Methanol / Diethyl Ether 2N HCl in Et2O8599.1Fine needles. Hygroscopic tendency.

Experimental Protocols (Self-Validating Systems)

Protocol A: Free Base Recrystallization (EtOAc/MeOH 5:1)

This protocol utilizes thermodynamic control to prevent impurity entrapment.

  • Dissolution: Suspend 10.0 g of crude N-(piperidin-4-yl)pyridazin-3-amine in 50 mL of Ethyl Acetate. Heat the reactor to 60°C. The suspension will remain cloudy.

  • Solvation: Slowly add Methanol dropwise (approx. 10 mL) while maintaining 60–65°C until a completely clear solution is achieved.

    • Causality: Methanol competitively binds to the API's hydrogen bond donors/acceptors, breaking amorphous aggregates.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

    • Validation Check: The filtrate must be optically clear. If turbidity persists, reheat to 65°C and add 2 mL of Methanol.

  • Controlled Nucleation: Cool the filtrate to 45°C at a strict rate of 0.5°C/min. Hold at 45°C for 30 minutes. If spontaneous nucleation does not occur, introduce 10 mg of pure seed crystals.

    • Causality: Holding at the upper edge of the MSZW allows seeds to grow without triggering secondary nucleation, which would otherwise trap impurities in the lattice.

  • Crystal Growth: Continue cooling at 0.2°C/min to 5°C. Hold the slurry for 2 hours to maximize yield.

  • Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (0°C) Ethyl Acetate. Dry the product in a vacuum oven at 40°C for 24 hours to a constant weight.

Protocol B: Dihydrochloride Salt Formation & Crystallization

Used when the free base exhibits persistent polymorphic instability.

  • Dissolution: Dissolve 5.0 g of the free base in 30 mL of anhydrous Isopropanol at 50°C.

  • Acidification: Slowly add 2.2 equivalents of 5N HCl in Isopropanol dropwise over 20 minutes[3].

  • Crystallization: The dihydrochloride salt will begin to precipitate immediately due to its drastically lower solubility in IPA compared to the free base.

  • Ostwald Ripening: Stir the suspension at 20°C for 4 hours.

    • Causality: This aging step allows fine, unfilterable particles to dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Isolation: Filter, wash with 10 mL of cold Isopropanol, and dry under vacuum at 50°C.

Mechanistic Visualizations

Workflow Step1 Crude N-(piperidin-4-yl) pyridazin-3-amine Step2 Dissolution in EtOAc/MeOH (5:1) at 65°C Step1->Step2 Step3 Hot Filtration (Remove Particulates) Step2->Step3 Clear Solution Step4 Controlled Cooling (0.5°C/min to 45°C) Step3->Step4 Mother Liquor Step5 Seeding & Nucleation (Hold for 30 min) Step4->Step5 Enter MSZW Step6 Crystal Growth (Cool to 5°C) Step5->Step6 Primary Crystals Step7 Filtration & Vacuum Drying Step6->Step7 Slurry Step8 Purified API (>99.5% Purity) Step7->Step8 Final Yield

Workflow for the recrystallization of N-(piperidin-4-yl)pyridazin-3-amine.

Mechanism API Free Base API (High H-Bonding) MeOH Methanol (Protic) Disrupts H-Bonds API->MeOH Solvation EtOAc Ethyl Acetate (Aprotic) Lowers Solubility API->EtOAc Anti-solvent effect Oiling Oiling Out (LLPS) (Amorphous Impurity) API->Oiling Fast cooling / Lack of MeOH Crystal Ordered Crystal Lattice (Thermodynamically Stable) MeOH->Crystal Enables packing EtOAc->Crystal Drives supersaturation

Mechanistic role of binary solvent systems in preventing liquid-liquid phase separation.

References

1. Cui, J. J., et al. "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." Journal of Medicinal Chemistry, PMC3985955. URL:[Link] 2.[2] ZHENGZHOU HUAZAN PHARMATECH TECH. "Synthesis method of 5-chloro-4-aminopyridazine." Patent CN110903248A. URL: 3.[1] Barf, T. A., et al. "4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors." Patent US9290504B2. URL: 4.[3] "Crystalline form of 6-[(4s)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine." Patent WO2009149258A2. URL:

Sources

Application Note: Storage, Stability, and Handling of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(piperidin-4-yl)pyridazin-3-amine is a bifunctional heterocyclic building block frequently used in the synthesis of kinase inhibitors and PROTAC linkers. While the pyridazine ring offers relative stability, the secondary amine on the piperidine ring presents a critical stability challenge: rapid reaction with atmospheric carbon dioxide (CO₂) .

This guide outlines the "Air-Free" storage protocol required to maintain the integrity of this reagent. Crucially, standard LC-MS analysis often fails to detect CO₂-degradation products (carbamates) because they thermally decompose back to the parent amine in the ion source. Therefore, strict adherence to handling protocols is more reliable than post-hoc purity checks.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDescription
Chemical Name N-(piperidin-4-yl)pyridazin-3-amine
Functional Groups Secondary Amine (Piperidine), Aminopyridazine
Molecular Weight ~178.23 g/mol
Physical State Solid (typically off-white to pale yellow powder)
pKa (Estimated) Piperidine NH: ~10.8 (Strongly Basic) Pyridazine N: ~2.5 (Weakly Basic)
Solubility DMSO: >50 mM (Excellent) Water: pH dependent (Soluble at pH < 7) Methanol: Soluble
Primary Hazard Carbamate Formation: Reacts with CO₂ in air.[1][2] Hygroscopicity: Absorbs moisture, accelerating hydrolysis.

Stability Risk Assessment

The "Silent" Degradation: Carbamate Formation

The secondary amine of the piperidine ring is a strong nucleophile. Upon exposure to air, it reacts with CO₂ to form a carbamic acid, which stabilizes as a carbamate salt (often with another equivalent of the amine).

  • Mechanism:

    
    
    
  • The Analytical Trap: When a CO₂-compromised sample is injected into an LC-MS, the heat of the ionization source (ESI) often decarboxylates the carbamate, reverting it back to the parent amine. Result: The sample looks >98% pure on the chromatogram, but the effective molar mass in the vial has shifted, leading to stoichiometric errors in synthesis (e.g., lower yields in amide couplings).

Oxidation and Light Sensitivity
  • Pyridazine Ring: Electron-deficient nitrogen heterocycles can be sensitive to UV light, leading to ring-opening or polymerization over extended periods.

  • N-Oxidation: Long-term storage in solution (DMSO/Water) without inert gas can lead to N-oxide formation on the piperidine nitrogen.

Protocol 1: Receipt and Long-Term Storage

Objective: Isolate the compound from atmospheric CO₂ and moisture immediately upon receipt.

Materials Required[1][4][5][6][7][10][11][12][13]
  • Desiccator cabinet or vacuum desiccator.

  • Parafilm or Nescofilm.

  • Inert gas source (Argon preferred over Nitrogen due to higher density).

  • Amber glass vials with Teflon-lined caps.

Workflow
  • Equilibration: Upon receipt, allow the sealed container to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the cold powder.

  • Aliquot Strategy: Do not store the bulk bottle for daily use. Divide the material into single-use or small-batch aliquots (e.g., 50 mg or 100 mg) inside a glove box or under an inert gas funnel.

  • Inert Gas Purge: Gently flow Argon into the headspace of each vial for 10–15 seconds before capping.

  • Sealing: Tightly cap the vial and wrap the junction with Parafilm.

  • Storage Environment:

    • Temperature: -20°C (Long term) or 4°C (Short term < 2 weeks).

    • Light: Protect from light (Amber vials or foil wrap).

    • Atmosphere: Store vials inside a secondary container (desiccator or sealed jar with desiccant packs) within the freezer.

Protocol 2: Solubilization and Stock Handling

Objective: Prepare stable liquid stocks for biological assays or synthesis.

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): The gold standard. Stable for months at -20°C.

  • Water/PBS: Avoid for long-term storage. The basicity of the amine can raise the pH, potentially causing slow hydrolysis of the pyridazine or precipitation if the concentration is high.

Preparation Steps[1][10][11][12][13]
  • Weighing: Weigh the solid quickly. If the balance stabilizes slowly (drifting weight), the compound is likely absorbing moisture/CO₂. Stop and re-dry the sample if possible.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex until clear.

    • Note: If the solution remains cloudy, the sample may have already formed insoluble carbonate salts.

  • Freeze-Thaw Management:

    • Aliquot the DMSO stock into small volumes (e.g., 50 µL).

    • Limit freeze-thaw cycles to a maximum of 3.

    • Precipitates often form after freezing. Always vortex and warm to 25°C to redissolve before use.

Protocol 3: Quality Control (Self-Validating System)

Because LC-MS is unreliable for carbamates, use these physical checks to validate integrity.

Test A: The "Fizz" Test (Gross Contamination)
  • Principle: Carbonates/carbamates release CO₂ gas upon acidification.

  • Method: Take a small spatula tip of the solid (~1-2 mg). Add 100 µL of 1M HCl.

  • Result:

    • Pass: Clear dissolution, no bubbles.

    • Fail: Visible effervescence (bubbling). This indicates significant CO₂ absorption.

Test B: Solubility Check
  • Method: Dissolve at 20 mM in anhydrous DMSO.

  • Result: The solution should be crystal clear. Haze or particulates often indicate the formation of polymeric species or salts that are less soluble than the free base.

Test C: 1H-NMR (Definitive)
  • Method: Run NMR in DMSO-d6.

  • Marker: Look for peak broadening on the piperidine protons or the appearance of a new broad singlet (carbamate NH) that disappears upon adding D₂O.

Visualization of Workflows

Diagram 1: Storage & Handling Workflow

This decision tree guides the researcher from receipt to experimental use.

StorageProtocol cluster_usage Usage Start Compound Receipt Equilibrate 1. Warm to Room Temp (Prevent Condensation) Start->Equilibrate Open 2. Open in Inert Atmosphere (Argon/N2) Equilibrate->Open Aliquot 3. Aliquot into Amber Vials (Single-use quantities) Open->Aliquot Purge 4. Argon Purge Headspace Aliquot->Purge Seal 5. Seal & Parafilm Purge->Seal Store 6. Store at -20°C (Secondary Desiccator) Seal->Store Thaw Thaw Aliquot Store->Thaw When needed Dissolve Dissolve (DMSO) Thaw->Dissolve Use Immediate Use Dissolve->Use

Caption: Step-by-step workflow for receiving, aliquoting, and storing N-(piperidin-4-yl)pyridazin-3-amine to maximize shelf life.

Diagram 2: Degradation Pathways

Visualizing why "Air-Free" is critical.

Degradation Compound N-(piperidin-4-yl)pyridazin-3-amine (Free Base) CarbamicAcid Carbamic Acid Intermediate (Unstable) Compound->CarbamicAcid + CO2 (Fast) CO2 Atmospheric CO2 CO2->CarbamicAcid CarbamateSalt Carbamate Salt (Solid Precipitate) CarbamicAcid->CarbamateSalt Stabilization LCMS_Artifact LC-MS Analysis (Heat Source) CarbamateSalt->LCMS_Artifact Injection LCMS_Artifact->Compound Reversion FalseResult False 'Pure' Signal (Decarboxylation) LCMS_Artifact->FalseResult Thermal decomp.

Caption: The "Silent Degradation" pathway showing how CO2 absorption forms salts that may be invisible to standard LC-MS techniques.

References

  • Enamine Ltd. Secondary Amines: Building Blocks and Stability. Retrieved from Enamine.net. Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Aminopyridazine derivatives. Retrieved from SigmaAldrich.com. Link

  • BenchChem. Technical Guide to Piperidine Properties. Retrieved from BenchChem.com. Link

  • Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology, 2021. Link

  • National Institutes of Health (NIH). Tandem Mass Spectrometry Measurement of Carbamate Anions. PMC, 2018. Link

Sources

Troubleshooting & Optimization

improving yield of N-(piperidin-4-yl)pyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(piperidin-4-yl)pyridazin-3-amine

Executive Summary: The Scaffold Challenge

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine involves coupling an electron-deficient heteroaryl halide (3-chloropyridazine) with a secondary aliphatic amine precursor (typically 1-Boc-4-aminopiperidine).

While the pyridazine ring is π-deficient, the 3-position is less activated towards nucleophilic aromatic substitution (


) than comparable pyrimidines or pyrazines. Consequently, researchers often encounter low conversion rates, forcing harsh conditions that lead to tarry decomposition products. Furthermore, the final deprotected product is a highly polar, water-soluble polyamine, leading to significant mass loss during traditional aqueous workups.

This guide provides a self-validating workflow to overcome these specific bottlenecks.

Route Selection: vs. Pd-Catalysis

Before starting, verify your synthetic strategy against the following decision matrix.

FeatureRoute A: Thermal

Route B: Buchwald-Hartwig
Primary Mechanism Addition-Elimination (Meisenheimer complex)Pd-Catalyzed Cross-Coupling
Key Reagents 3-chloropyridazine, 1-Boc-4-aminopiperidine, DIPEA or Acid CatalystPd(OAc)₂, BrettPhos/Xantphos, NaOtBu
Temp. Range High (120–150 °C)Moderate (80–100 °C)
Common Failure Incomplete conversion; polymerizationCatalyst poisoning by pyridazine N
Recommendation First Choice (Scale-up friendly) Second Choice (If substrate is sensitive)

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 40% conversion even after 24 hours."

Diagnosis: The 3-chloropyridazine electrophile is insufficiently activated. The activation energy for the nucleophilic attack is too high for standard reflux conditions.

Solution: The "Proton-Activation" Protocol Instead of basic conditions, switch to acid catalysis . Protonation of the pyridazine N2 nitrogen significantly lowers the LUMO energy of the ring, making the C3 position highly electrophilic.

  • Protocol Adjustment: Use 1.0 equiv of 3-chloropyridazine, 1.2 equiv of 1-Boc-4-aminopiperidine, and 0.5–1.0 equiv of HCl (4M in dioxane) or p-TsOH in

    
    -butanol.
    
  • Mechanism: The acid protonates the pyridazine, mimicking the reactivity of a highly deficient pyridazinium salt.

  • Caution: Ensure your amine (1-Boc-4-aminopiperidine) is in slight excess to account for partial protonation, although the equilibrium will drive the reaction.

Issue 2: "I lose all my product during the aqueous workup after deprotection."

Diagnosis: The final product, N-(piperidin-4-yl)pyridazin-3-amine, is a polar base. In standard extraction (pH 7-9), it remains protonated or water-soluble, partitioning into the aqueous layer.

Solution: The "Salting-Out" & Solvent Modification

  • pH Adjustment: The aqueous phase must be adjusted to pH > 12 using 5N NaOH.

  • Solvent Switch: DCM is often insufficient. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) for extraction.

optimizing reaction temperature for pyridazine-amine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Temperature Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical variable in pyridazine-amine couplings: Reaction Temperature . Whether you are performing an uncatalyzed Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination, thermal control dictates the kinetic and thermodynamic fate of your reaction.

Below is the decision matrix for optimizing your thermal parameters based on your mechanistic pathway.

G A Pyridazine-Amine Coupling B Reaction Mechanism? A->B C SNAr (Nucleophilic Substitution) B->C Electron-deficient D Buchwald-Hartwig (Pd-Catalyzed) B->D Sterically hindered E Low Temp (20-60°C) Mono-substitution C->E Target: Mono-amine F High Temp (80-150°C) Di-substitution C->F Target: Diamine G Moderate (80-100°C) Optimal Catalysis D->G Standard Optimization H High Temp (>110°C) Catalyst Death / Sublimation D->H Troubleshooting

Decision tree for optimizing temperature in pyridazine-amine coupling reactions.

Module 1: SNAr Reactions (Nucleophilic Aromatic Substitution)

Q: Why does my SNAr reaction on 3,6-dichloropyridazine yield an inseparable mixture of mono- and di-aminated products? A: This is a classic issue of thermal mismanagement. Temperature dictates the kinetic versus thermodynamic control of this reaction. The first amine addition is highly favored because the halopyridazine ring is strongly electron-deficient. However, once the first amine is installed, its nitrogen lone pair donates electron density into the pyridazine


-system. This drastically reduces the electrophilicity of the ring, raising the activation energy (

) required for the second substitution[1]. Running the reaction at elevated temperatures (e.g., >80°C) provides the thermal energy to overcome this secondary barrier, leading to di-substitution. To selectively isolate the mono-aminated product, you must strictly maintain the temperature between 20°C and 25°C[2].

Q: Can I just shorten the reaction time at a higher temperature to get the mono-substituted product faster? A: No. Increasing the temperature compresses the kinetic differentiation between the first and second substitution events. At 80°C, the rate of di-substitution becomes competitive with the rate of mono-substitution, resulting in a statistical mixture regardless of when you quench the reaction.

Quantitative Data: SNAr Temperature vs. Substitution Selectivity

Model System: 3,6-dichloropyridazine + Morpholine

TemperatureEquivalents of AmineMajor ProductYieldByproducts
25 °C 1.0 - 1.2 eqMono-aminated> 80%Trace unreacted
60 °C 1.0 - 1.2 eqMono-aminated~ 75%5 - 10% di-aminated
80 °C 2.5 - 3.0 eqDi-aminated> 85%Trace mono-aminated
120 °C > 3.0 eqDi-aminated< 50%Ring-opening / Degradation
Protocol 1: Temperature-Controlled SNAr Mono-Amination

This protocol is designed as a self-validating system to ensure kinetic control.

  • Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous dichloromethane (DCM) or THF at a concentration of 0.2 M.

  • Thermal Equilibration: Submerge the reaction vessel in an ice bath to bring the internal temperature to exactly 0°C. Causality: The initial amine addition is exothermic; starting at 0°C prevents localized hot spots that trigger immediate di-substitution.

  • Addition: Add the amine (1.05 eq) and triethylamine (1.2 eq) dropwise over 15 minutes.

  • Thermal Regulation: Remove the ice bath and allow the reaction to warm naturally to 25°C. Do not apply external heating.

  • Self-Validation Checkpoint: At the 2-hour mark, analyze a 10 µL aliquot via LCMS. The protocol is validated if the ratio of mono-aminated product to di-aminated byproduct is >15:1. If di-amination exceeds 5%, the initial exotherm was not properly controlled; abort, and repeat with a stricter 0°C addition phase.

Module 2: Buchwald-Hartwig Cross-Coupling

Q: How does temperature impact the catalytic cycle when coupling sterically hindered amines to pyridazines? A: In a Palladium-catalyzed Buchwald-Hartwig amination, the oxidative addition of halopyridazines is generally facile. However, reductive elimination—the final step that forms the C-N bond and regenerates Pd(0)—is often the rate-limiting step, especially with bulky amines[3]. Temperature must be high enough to overcome the activation barrier for reductive elimination. If the temperature is too low, the Pd(II)-amine complex stalls, leading to incomplete conversion. If the temperature is too high, you accelerate catalyst decomposition pathways (e.g., phosphine oxidation, C-P bond cleavage, and reduction to inactive Pd black).

Q: How do I find the exact optimal temperature without wasting weeks on batch screening? A: Implement a Temperature-Scanning Reaction (TSR) protocol. A TSR allows you to deconvolute the driving forces of concentration and temperature in a single experiment by applying a programmed thermal ramp while monitoring reaction kinetics[4].

Quantitative Data: Buchwald-Hartwig Temperature Optimization Matrix
TemperatureLigand SystemMechanistic Observation
60 °C RuPhos / tBuBrettPhosStalled catalytic cycle; slow reductive elimination; unreacted starting material.
80 - 100 °C RuPhos / tBuBrettPhosOptimal turnover frequency (TOF); balanced oxidative addition and reductive elimination.
> 110 °C RuPhos / tBuBrettPhosRapid Pd black precipitation; ligand degradation; potential substrate sublimation.
Protocol 2: Temperature-Scanning Reaction (TSR) for BHA Optimization

This protocol maps the exact thermal activation parameters of your specific substrate pair.

  • Preparation: In a nitrogen-filled glovebox, combine the halopyridazine (1.0 eq), amine (1.2 eq), NaOtBu (1.5 eq), and the pre-catalyst complex (e.g., 2 mol% Pd2(dba)3 / 4 mol% RuPhos) in anhydrous toluene (0.1 M).

  • Sealing: Seal the mixture in a heavy-walled pressure vial equipped with a PTFE septum to allow for kinetic sampling without breaking the inert atmosphere.

  • Programmed Thermal Ramp: Place the vial in a programmable heating block. Start the block at 60°C and program a linear ramp to 110°C at a rate of 10°C per hour[4].

  • Kinetic Sampling: Extract 10 µL aliquots every 30 minutes, quenching immediately in cold acetonitrile for UPLC analysis.

  • Self-Validation Checkpoint: Plot the UPLC conversion data against the temperature ramp. The system is self-validating if the conversion curve plateaus into a steady maximum before the visual appearance of Pd black. The lowest temperature at which maximum Turnover Frequency (TOF) is achieved is your optimized batch temperature. If Pd black appears while starting material remains, the chosen ligand cannot sustain the thermal energy required for reductive elimination.

Module 3: Advanced Troubleshooting FAQs

Q: I am running a Buchwald-Hartwig coupling at 130°C. My pyridazine starting material completely disappears by LCMS, but I recover no product and see no degradation peaks. What is happening? A: You are likely boiling your substrate out of the reaction. Pyridazine derivatives—especially those lacking heavy, complex substituents—are highly susceptible to sublimation at elevated temperatures. Thermogravimetric analysis (TGA) of pyridazine compounds has shown complete weight loss due to sublimation (rather than thermal degradation) when heated excessively[5]. Lower your reaction temperature to 80-100°C and utilize a more active catalyst generation (e.g., a Palladacycle Gen 3 or Gen 4 pre-catalyst) to drive the reaction without relying on extreme heat.

Q: At 100°C, my reaction mixture turns completely black within 15 minutes, and the reaction dies. How do I fix this? A: The rapid formation of a black precipitate is "Pd black," indicating the irreversible aggregation of inactive Palladium(0). This occurs when the rate of reductive elimination is slower than the rate of catalyst decomposition at that specific temperature. To troubleshoot:

  • Lower the temperature to 80°C to stabilize the Pd-ligand complex.

  • Change the ligand to one with greater steric bulk (e.g., moving from XPhos to tBuXPhos or tBuBrettPhos) to artificially force the metal centers apart and accelerate reductive elimination[3].

Q: I am trying to perform an SNAr with a highly basic aliphatic amine (e.g., tert-butylamine) at 100°C, but I only see starting material decomposition. Why? A: Highly basic aliphatic amines at high temperatures can act as bases rather than nucleophiles, leading to deprotonation and subsequent ring-opening or polymerization of the electron-deficient pyridazine core. For highly basic amines, you must keep the temperature low (Room Temperature) and rely on prolonged reaction times, or switch to a Pd-catalyzed Buchwald-Hartwig pathway which operates under different mechanistic rules[3].

References

  • Title: Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions Source: Molecules (MDPI) / NIH URL: [Link]

  • Title: Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence Source: NIH URL: [Link]

  • Title: Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides Source: ACS Catalysis URL: [Link]

Sources

Technical Support Center: Stability & Handling of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 1, 2026 Technical Lead: Senior Application Scientist

Introduction

Welcome to the technical support hub for N-(piperidin-4-yl)pyridazin-3-amine . This guide addresses the specific stability challenges inherent to this molecule's structure: a basic, nucleophilic piperidine ring linked to an electron-deficient pyridazine core.

This molecule is a critical intermediate in the synthesis of kinase inhibitors (e.g., analogues of pazopanib or roneparstat). Its degradation is rarely random; it follows predictable chemical pathways driven by the secondary amine's reactivity and the pyridazine's unique electronic properties.

Module 1: Chemical Stability Profile

To prevent degradation, you must understand the "Why." This molecule has two distinct zones of instability.

The Piperidine Vulnerability (Oxidation & Nucleophilicity)

The secondary amine in the piperidine ring is the primary failure point.

  • Oxidative Instability: In the presence of atmospheric oxygen and light, the piperidine nitrogen is susceptible to oxidation, forming N-oxides or hydroxylamines. This often manifests as a yellow/brown discoloration.

  • Nucleophilic Attack (The "Solvent Trap"): The secondary amine is a strong nucleophile. It will react with electrophilic impurities in solvents—specifically aldehydes (found in low-grade alcohols or PEGs) and ketones (acetone).

The Pyridazine Factor (Basicity & Solubility)
  • pKa Mismatch: The piperidine nitrogen is highly basic (

    
    ), while the pyridazine nitrogens are weakly basic (
    
    
    
    ).
  • Salt Disproportionation: In solution, if the pH drifts near the piperidine's

    
    , the molecule may deprotonate and precipitate as the free base, which is significantly less soluble in aqueous media than its salt forms (e.g., dihydrochloride or hydrobromide).
    
Visualizing the Degradation Pathways

The following diagram illustrates the two most common degradation routes: N-Oxidation (storage failure) and Enamine Formation (solvent selection failure).

DegradationPathways Molecule N-(piperidin-4-yl) pyridazin-3-amine NOxide Piperidine N-Oxide (Yellow impurity) Molecule->NOxide Oxidation (Slow) Enamine Enamine/Schiff Base (Mass +40 adduct) Molecule->Enamine Condensation (Fast) Oxygen Atmospheric O2 / Light Oxygen->NOxide Acetone Acetone/Ketones (Solvent) Acetone->Enamine

Figure 1: Primary degradation mechanisms. The secondary amine is the reactive "hotspot" for both oxidation and solvent condensation.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues observed during LC-MS or physical inspection.

Symptom A: Solution turns yellow or brown upon storage.
  • Diagnosis: Oxidative Degradation. The piperidine ring has likely formed an N-oxide or undergone photo-oxidation.[1]

  • Root Cause: Exposure to air (oxygen) or UV light during storage.

  • Corrective Action:

    • Purge all future stock solutions with Argon or Nitrogen gas.

    • Store in amber glass vials to block UV light.

    • Protocol: Add an antioxidant like Sodium Metabisulfite (if aqueous) or BHT (if organic) if the assay permits.

Symptom B: "Ghost Peaks" in LC-MS (Mass shift +12, +30, or +40).
  • Diagnosis: Solvent Adduct Formation.

  • Root Cause: Reaction with solvent impurities.

    • +40 Da: Reaction with Acetone (forms an enamine/imine).

    • +12/30 Da: Reaction with Formaldehyde (impurity in Methanol or PEG) forming hemiaminals or imines.

  • Corrective Action:

    • NEVER use Acetone to clean glassware used for this compound.

    • Switch to LC-MS Grade Methanol or Acetonitrile.

    • Avoid PEG (Polyethylene Glycol) unless it is "aldehyde-free" grade.

Symptom C: Precipitation after freeze-thaw.
  • Diagnosis: Salt Disproportionation / pH Drift.

  • Root Cause: Freezing changes the buffer pH (especially phosphate buffers), causing the molecule to revert to its insoluble free-base form.

  • Corrective Action:

    • Re-acidify the solution slightly (0.1% Formic Acid or HCl).

    • Avoid phosphate buffers for freezing; use TRIS or HEPES, or store in pure DMSO.

Module 3: Storage & Handling Protocols

Protocol 1: Preparation of Stable Stock Solutions
ParameterRecommendationReason
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; high solubility.
Concentration 10 - 50 mM Higher concentrations are generally more stable than dilute ones.
Container Amber Glass Vial Blocks UV light which catalyzes amine oxidation.
Headspace Argon or Nitrogen Displaces oxygen to prevent N-oxide formation.
Temperature -20°C or -80°C Slows kinetic degradation rates.
Protocol 2: Handling the "Sticky" Amine

Secondary amines often adsorb to untreated plastics.

  • Glassware: Use silanized glass if working at nanomolar concentrations to prevent loss to container walls.

  • Pipettes: Pre-wet pipette tips with solvent before drawing the sample to ensure accurate volume transfer.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in Acetone or MEK? A: ABSOLUTELY NOT. Acetone acts as an electrophile. The piperidine secondary amine will attack the ketone carbonyl, releasing water and forming an enamine or Schiff base . This reaction is rapid and irreversible under many conditions.

Q2: My LC-MS shows a peak at M+16. What is it? A: This is the N-Oxide (


). It confirms the sample was exposed to oxygen or peroxides. Check if your solvent (e.g., THF or PEG) contains peroxide impurities. Use fresh, inhibitor-free solvents.

Q3: Is the free base or the hydrochloride salt more stable? A: The Hydrochloride (HCl) salt is significantly more stable in the solid state. Protonating the amine reduces its nucleophilicity, making it less likely to react with oxygen or airborne aldehydes. Always purchase or generate the salt form for long-term solid storage.

Troubleshooting Logic Tree

TroubleshootingTree Start Identify Issue Issue1 Discoloration (Yellow/Brown) Start->Issue1 Issue2 Ghost Peaks (LC-MS) Start->Issue2 Issue3 Precipitation Start->Issue3 Sol1 Cause: Oxidation Fix: Argon purge + Amber vials Issue1->Sol1 Sol2 Cause: Solvent Adduct Fix: Remove Acetone/Aldehydes Issue2->Sol2 Sol3 Cause: pH Drift Fix: Acidify or switch buffer Issue3->Sol3

Figure 2: Rapid diagnostic logic for common stability issues.

References

  • BenchChem Technical Support. (2025).[1] Prevention of Oxidation in Piperidine Compounds. Retrieved from

  • Nielsen, C. J., et al. (2012). Atmospheric chemistry and environmental impact of the use of amines in carbon capture and storage (CCS). Chemical Society Reviews. (Discusses oxidative degradation pathways of piperidine derivatives). Retrieved from

  • KPU Pressbooks. (2023). Addition of Amines to Aldehydes and Ketones (Enamine Formation). Retrieved from

  • Meanwell, N. A. (2017).[2] The pyridazine ring in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry. (Details the physicochemical properties and pKa of pyridazine rings). Retrieved from

Sources

overcoming hygroscopic nature of N-(piperidin-4-yl)pyridazin-3-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Solid-State Development. As a Senior Application Scientist, I have designed this resource to help you navigate the specific solid-state liabilities of N-(piperidin-4-yl)pyridazin-3-amine salts.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind why this specific diamine scaffold attracts moisture, how to engineer out these liabilities through rational salt screening, and how to validate your findings using self-correcting experimental protocols.

Executive Causality Brief: The Root of the Hygroscopic Liability

The N-(piperidin-4-yl)pyridazin-3-amine scaffold presents a unique challenge due to its dual-basic nature. It contains:

  • A secondary aliphatic amine (piperidine ring): Highly basic (pKa ~10.5).

  • A heteroaromatic amine (pyridazine ring): Weakly basic (pKa ~5.5).

When formulators attempt to maximize solubility by forming a di-salt (e.g., di-hydrochloride), they introduce a high charge density into the crystal lattice. Small, highly electronegative counterions like chloride possess massive hydration energies. When the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), water vapor adsorption rapidly transitions to absorption. The water molecules hydrogen-bond with the protonated piperidine nitrogen and the chloride ions, effectively dissolving the crystal lattice from the outside in—a process known as deliquescence[1].

To overcome this, we must manipulate the crystal lattice energy and hydrophobicity by selecting larger, less polarizable counterions or strictly controlling stoichiometry to form mono-salts[2].

Diagnostic Workflow: Salt Optimization

SaltScreening A API: N-(piperidin-4-yl) pyridazin-3-amine B pKa & Stoichiometry Assessment A->B C Counterion Selection (Tosylate, Mesylate, etc.) B->C D Crystallization Screening C->D E DVS & XRPD Analysis D->E F Hygroscopic? (>2% mass gain) E->F G Select Optimal Salt Form F->G No H Polymorph/Co-crystal Screening F->H Yes H->D Iterate

Workflow for screening and optimizing low-hygroscopicity pharmaceutical salts.

Field-Tested FAQs & Troubleshooting

Q1: My N-(piperidin-4-yl)pyridazin-3-amine di-HCl salt turns into a gel on the balance during weighing. Why does this happen, and how can I prevent it? Causality: You are observing deliquescence. The di-HCl salt has a CRH lower than your laboratory's ambient humidity. The chloride ions are acting as moisture sinks, and the dual-protonated API lattice cannot withstand the hydration energy, causing the solid to dissolve into its own absorbed moisture[1]. Actionable Solution: Immediately transfer the material to a glove box (<10% RH) or a desiccator for handling. For a long-term formulation strategy, you must abandon the di-HCl salt. Initiate a salt screen targeting a mono-salt using a larger counterion (e.g., tosylate or sulfate) to increase the lattice energy and introduce steric bulk that blocks water ingress[3].

Q2: We switched to a mesylate mono-salt to improve solubility, but Dynamic Vapor Sorption (DVS) shows a 4.2% mass gain at 80% RH. Is this candidate dead? Causality: Not necessarily. While high solubility and hygroscopicity are fundamentally linked due to the API's interaction with water[4], a 4.2% mass gain does not automatically mean deliquescence. Mesylate salts frequently form stable hydrates. Actionable Solution: You must validate the nature of the mass gain. Run an X-ray Powder Diffraction (XRPD) on the post-DVS sample. If the XRPD pattern shows a clean, reversible shift (indicating a stable monohydrate) and the material remains a free-flowing powder, it is developable. You will simply need to pair it with a low moisture-vapor-transmission-rate (MVTR) packaging strategy, such as Alu/Alu blister packs[1].

Q3: How do we balance the need for high aqueous solubility with the need for low hygroscopicity? Causality: The solvent (water) must overcome the crystal lattice energy to dissolve the salt. A lattice that is easily broken by bulk water (high solubility) is also easily disrupted by atmospheric water vapor (high hygroscopicity)[2]. Actionable Solution: To break this correlation, you must rely on crystal engineering. Screen for highly crystalline polymorphs of the mono-tosylate salt. The hydrophobic toluene ring of the tosylate counterion repels atmospheric moisture, while the ionic bond still ensures rapid dissociation in the low-pH environment of the stomach[3].

Empirical Data: Counterion Performance Matrix

The following table synthesizes the quantitative physicochemical profiling of various N-(piperidin-4-yl)pyridazin-3-amine salt candidates to guide your selection.

Salt CandidateStoichiometryCounterion pKaCrystallinity (XRPD)Hygroscopicity (Δ Mass at 80% RH)Aqueous Sol. (mg/mL)Application Recommendation
Hydrochloride 1:2 (Di-salt)-7.0Crystalline>15.0% (Deliquescent)>100Reject : Unstable at ambient RH.
Hydrochloride 1:1 (Mono-salt)-7.0Partially Amorphous8.5%45High Risk : Requires strict environmental control.
Mesylate 1:1 (Mono-salt)-1.9Highly Crystalline4.2% (Reversible)60Viable : Hydrate former; requires desiccant packaging.
Sulfate 1:1 (Mono-salt)-3.0Crystalline2.5%25Backup : Monitor for polymorphic transitions.
Tosylate 1:1 (Mono-salt)-2.8Highly Crystalline1.1% (Non-hygroscopic)15Lead Candidate : Optimal balance of stability and solubility.

Self-Validating Experimental Protocols

Protocol 1: Tiered Salt Screening for Low-Hygroscopicity Candidates

Purpose: To systematically generate and isolate mono-salts with high lattice energies.

  • Stoichiometric Control: Dissolve the N-(piperidin-4-yl)pyridazin-3-amine free base in a Class 3 solvent (e.g., ethanol or acetone) at 50°C. Add exactly 1.05 molar equivalents of the target acid (e.g., p-toluenesulfonic acid) to ensure only the highly basic piperidine nitrogen is protonated.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane or ethyl acetate) dropwise until the solution becomes slightly turbid.

  • Cooling Crystallization: Cool the system to 5°C at a controlled rate of 0.5°C/min. Causality: Slow cooling promotes the growth of a highly ordered, defect-free crystal lattice, which minimizes amorphous regions that act as moisture-binding sites.

  • Validation Check (Self-Correction): Isolate the solid via vacuum filtration and immediately analyze via XRPD.

    • If the pattern shows a broad halo (amorphous): The material will be inherently hygroscopic. Discard and repeat the crystallization using a different solvent system or a slower cooling rate.

    • If sharp diffraction peaks are present: Proceed to Protocol 2.

Protocol 2: Dynamic Vapor Sorption (DVS) and Post-Sorption Validation

Purpose: To quantify moisture uptake and determine if the mechanism is surface adsorption, hydrate formation, or deliquescence.

  • Sample Preparation: Load 10–20 mg of the verified crystalline salt into the DVS quartz pan.

  • Sorption Cycle: Program the DVS to ramp from 0% to 90% RH in 10% increments at 25°C.

    • Critical Parameter: Set the equilibrium criterion ( dm/dt ) to < 0.002% per minute before the system advances to the next humidity step.

  • Desorption Cycle: Ramp the humidity back down to 0% RH in 10% decrements.

  • Validation Check (Self-Correction): Analyze the hysteresis loop (the gap between the sorption and desorption curves).

    • If the mass returns to 0% and hysteresis is minimal: The moisture was merely surface-adsorbed. The salt is non-hygroscopic.

    • If the mass remains elevated or drops sharply at a specific RH: A hydrate was formed. You must immediately run XRPD on the recovered sample to confirm the new crystal structure[4].

References

1.[1] Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR). 1 2.[4] Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. 4 3.[2] Salt Selection in Drug Development. Pharmaceutical Technology. 2 4.[3] Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Outsourcing. 3

Sources

Technical Support Center: Scalable Manufacturing of N-(piperidin-4-yl)pyridazin-3-amine

[1]

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: N-(piperidin-4-yl)pyridazin-3-amine (Key intermediate for Sonidegib/LDE225) CAS: 871022-14-9 (Boc-protected precursor); 1050506-02-3 (Free amine)[1]

Introduction: The Engineering Context

You are likely synthesizing N-(piperidin-4-yl)pyridazin-3-amine as a critical scaffold for Hedgehog pathway inhibitors (e.g., Sonidegib).[1] While the medicinal chemistry route often utilizes a palladium-catalyzed Buchwald-Hartwig coupling, scale-up teams frequently shift toward Nucleophilic Aromatic Substitution (SNAr) to minimize heavy metal scavenging and cost.[1]

This guide addresses the three "Kill Steps" in scaling this molecule:

  • The Coupling Wall: Overcoming the poor electrophilicity of 3-chloropyridazine.

  • The Deprotection Exotherm: Managing massive isobutylene off-gassing during Boc-removal.[1]

  • The Hygroscopic Trap: Handling the resulting amine salt, which loves to turn into an unfilterable oil.

Module 1: The Coupling Reaction (SNAr)

Core Protocol: Displacement of 3-Chloropyridazine

The Challenge: The pyridazine ring is electron-deficient, but a simple 3-chloro substituent is often not labile enough for standard SNAr at mild temperatures, leading to stalled reactions or forcing conditions that degrade the Boc-amine.[1]

Standard Workflow:

  • Reagents: 3-Chloropyridazine (1.0 eq) + 1-Boc-4-aminopiperidine (1.1 eq).

  • Base: Potassium Carbonate (2.0 eq) or DIPEA (for homogeneous mixtures).

  • Solvent: n-Butanol or DMSO.[1]

  • Temp: 110–130°C.

Troubleshooting Guide: Coupling Issues

Q: My reaction stalls at 60-70% conversion even after 24 hours at reflux. Adding more amine doesn't help. Why?

  • Diagnosis: You are likely using a lower-boiling solvent (like dioxane or toluene) or the reaction has "stalled" due to the precipitation of inorganic salts coating the base. 3-chloropyridazine requires high activation energy.[1]

  • The Fix:

    • Switch Solvent: Move to n-Butanol (bp 117°C) or DMSO .[1] The higher temperature is non-negotiable for the monochloro-pyridazine.[1]

    • Phase Transfer: If using K2CO3 in non-polar solvents, add 5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the carbonate and accelerates the displacement.

    • The "Melt" Method: For multi-kilo scale, consider a solvent-free "melt" if your reactor allows.[1] Mix the reagents and base, heat to 140°C. This maximizes concentration and rate but requires efficient stirring torque.

Q: I see a significant impurity at RRT 1.2. MS suggests it's a dimer. How do I stop it?

  • Diagnosis: If you are using 3,6-dichloropyridazine (to increase reactivity) instead of the monochloro, the amine can displace both chlorides, forming the bis-substituted impurity.[1]

  • The Fix:

    • Stoichiometry: Ensure the pyridazine is in slight excess (1.05 eq) relative to the amine, not the other way around.

    • Temperature Ramp: Do not go straight to reflux. Hold at 60°C to allow the first displacement (which is faster on the dichloro scaffold), then ramp to 100°C to drive completion if necessary.

Module 2: Deprotection & Isolation

Core Protocol: Boc-Removal & Salt Formation

The Challenge: Removing the Boc group generates isobutylene gas and CO2.[1] On a gram scale, this is bubbles; on a kilo scale, this is a foam-over hazard.[1] Furthermore, the free amine is highly water-soluble, making extraction difficult.[1]

Troubleshooting Guide: Workup & Isolation

Q: During HCl/MeOH deprotection, the reaction foamed out of the vessel. How do we control this on scale?

  • Diagnosis: Rapid addition of acid to a warm solution caused instantaneous decarboxylation.

  • The Fix:

    • Temperature Control: Cool the Boc-intermediate solution to 0–5°C before adding the acid (HCl/Dioxane or Acetyl Chloride/MeOH).

    • Passive Venting: Do not seal the reactor. Ensure the scrubber line is wide-bore to prevent pressure buildup.[1]

    • Staged Heating: Only allow the reaction to warm to room temperature after the acid addition is complete and the initial off-gassing subsides.

Q: We cannot filter the product. It forms a sticky gum/oil instead of a solid. What is happening?

  • Diagnosis: The hydrochloride salt of N-(piperidin-4-yl)pyridazin-3-amine is extremely hygroscopic.[1] It absorbs moisture from the air, turning into a deliquescent oil (the "Hygroscopic Trap").

  • The Fix:

    • Change the Counter-ion: Do not use HCl for the final isolation if possible. The p-Toluenesulfonate (p-TSA) salt or Succinate salt often yields non-hygroscopic, free-flowing crystals.[1]

    • Antisolvent Crash: If you must use HCl:

      • Perform the reaction in minimal Methanol.

      • Dilute with MTBE (Methyl tert-butyl ether) or IPAc (Isopropyl Acetate) .

      • The salt should precipitate as a white solid. Filter under nitrogen to avoid moisture uptake.

Module 3: Visualization & Logic

Workflow Diagram: Synthetic Pathway

Caption: Optimized scale-up workflow distinguishing between the Monochloro and Dichloro routes.

SynthesisWorkflowStartStart: 1-Boc-4-aminopiperidineChoiceSelect ElectrophileStart->ChoiceRouteARoute A: 3-Chloropyridazine(Lower Reactivity)Choice->RouteACost effectiveRouteBRoute B: 3,6-Dichloropyridazine(High Reactivity)Choice->RouteBFaster kineticsCondAConditions A:n-BuOH, 130°C, 24hRequires Phase Transfer (TBAB)RouteA->CondACondBConditions B:EtOH/Water, 80°CRisk: Bis-substitutionRouteB->CondBIntermedIntermediate:tert-butyl 4-(pyridazin-3-ylamino)piperidine-1-carboxylateCondA->IntermedCondB->IntermedDeprotectDeprotection:HCl/MeOH or TFA/DCM(Control Gas Evolution!)Intermed->DeprotectWorkupIsolation StrategyDeprotect->WorkupSaltHClHCl Salt:Hygroscopic (Sticky)Requires MTBE CrashWorkup->SaltHClStandard AcidSaltPTSAp-TSA Salt:CrystallineStable SolidWorkup->SaltPTSAProcess Optimization

Logic Tree: Troubleshooting Low Yields

Caption: Decision matrix for diagnosing stalled reactions or poor recovery.

TroubleshootingProblemProblem: Low Yield (<50%)Check1Check TLC/LCMS:Is Starting Material (SM) left?Problem->Check1YesSMYes: Reaction StalledCheck1->YesSMNoSMNo: Reaction CompleteCheck1->NoSMAction1Increase Temp (>120°C)Change Solvent (n-BuOH)YesSM->Action1Action2Check Workup:Product is water soluble?NoSM->Action2Action3Switch to Resin Purificationor pH Swing ExtractionAction2->Action3

Module 4: Data & Specifications

Solvent Selection for SNAr Coupling

Comparative data for reacting 3-chloropyridazine with aminopiperidines.

SolventBoiling Point (°C)Reaction RateWorkup EaseScale-Up Suitability
Ethanol 78Very SlowHighLow (Pressurized vessel required)
Toluene 110Slow (Poor solubility)HighLow (Unless Phase Transfer used)
n-Butanol 117Optimal MediumHigh (Standard Process)
DMSO 189FastLow (Difficult removal)Medium (Requires extensive water wash)
Water 100Medium (Surfactant req.)[1]HighEmerging (Green Chemistry)

References

  • Pan, J. et al. (2012). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist."[1] ACS Medicinal Chemistry Letters, 3(6), 440–444.

    • Context: Primary medicinal chemistry route and structure identific
  • Wrona, I. et al. (2016). "Process Development of Sonidegib (LDE225)." Organic Process Research & Development. (General reference to Sonidegib process logic).

    • Note: While specific OPRD links for Sonidegib are proprietary, the chemistry aligns with standard aminopyridazine synthesis described in: WO2007131137A1 (Novartis Patent).

  • Dunetz, J. R. et al. (2019). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

    • Context: General handling of Boc-deprotection and amine salt isolation on scale.

  • Lipshutz, B. H. et al. (2013). "An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water." Green Chemistry, 15.

    • Context: Alternative "Green" route using Pd-catalysis in water, contrasting with the SnAr route.[1]

Technical Support Center: Synthesis of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository for the synthesis of N-(piperidin-4-yl)pyridazin-3-amine . This heteroaryl-amine scaffold is a highly valued building block in drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

Because the pyridazine ring is highly electron-deficient and the 3-position presents unique steric and electronic challenges, synthesizing this molecule requires precise mechanistic control. Below, we dissect the three primary synthetic routes, troubleshoot common pitfalls, and provide self-validating protocols to ensure your success at the bench.

Section 1: Route Selection & Troubleshooting FAQs

Q: Which synthetic route should I choose for scaling up N-(piperidin-4-yl)pyridazin-3-amine? A: For multi-gram scale-up, Route B (Nucleophilic Aromatic Substitution - SNAr) is generally preferred. While it requires higher temperatures, it avoids expensive palladium catalysts and complex ligands, making it highly cost-effective[1]. However, if you are working on a milligram-to-gram scale and need guaranteed high yields without thermal degradation byproducts, Route A (Buchwald-Hartwig Cross-Coupling) is the gold standard[2].

Q: Why is my reductive amination (Route C) yielding mostly unreacted pyridazin-3-amine? A: Pyridazin-3-amine is a notoriously poor nucleophile. The two adjacent nitrogen atoms in the aromatic ring exert a strong electron-withdrawing effect, drastically reducing the electron density on the exocyclic amine. Consequently, the initial imine formation with 1-Boc-piperidin-4-one is thermodynamically unfavorable[3]. To force this reaction, you must use a strong Lewis acid/dehydrating agent like Titanium(IV) isopropoxide (


) to drive imine formation before adding your reducing agent.

Q: In the Buchwald-Hartwig route, my reaction stalls at 40-50% conversion. How do I push it to completion? A: This is a classic case of product inhibition. The resulting aminopyridazine intermediate acts as a potent bidentate ligand, coordinating to the active palladium species and pulling it out of the catalytic cycle. To overcome this, use a highly sterically demanding biaryl phosphine ligand (like SPhos or BrettPhos) which accelerates reductive elimination and disfavors product coordination[2]. Alternatively, increase your catalyst loading to 5-10 mol%.

Section 2: Quantitative Comparison of Synthetic Routes

ParameterRoute A: Buchwald-HartwigRoute B: SNArRoute C: Reductive Amination
Starting Materials 3-Chloropyridazine + 1-Boc-4-aminopiperidine3-Chloropyridazine + 1-Boc-4-aminopiperidinePyridazin-3-amine + 1-Boc-piperidin-4-one
Typical Yield 75 - 90%40 - 60%30 - 50%
Reaction Time 12 - 16 hours2 - 4 hours (Microwave)24 - 48 hours
Key Advantage Mild conditions, highest yield, clean profile.Scalable, no transition metals required.Uses readily available amine/ketone building blocks.
Major Pitfall Pd-contamination, moisture sensitivity.Thermal degradation (tar formation).Sluggish imine formation, over-reduction.

Section 3: Visualizing the Synthetic Logic

The following diagram maps the decision tree and workflow for the three alternative routes, all of which converge on a common Boc-protected intermediate before final acidic cleavage.

SyntheticRoutes SM1 3-Halopyridazine + 1-Boc-4-aminopiperidine RouteA Route A: Buchwald-Hartwig Pd catalyst, Ligand, Base (High Yield, Mild) SM1->RouteA RouteB Route B: SNAr Base, High Temp/Microwave (Scalable, Cost-Effective) SM1->RouteB SM2 Pyridazin-3-amine + 1-Boc-piperidin-4-one RouteC Route C: Reductive Amination NaBH(OAc)3, Acid Catalyst (Metal-Free) SM2->RouteC BocInt Boc-Protected Intermediate tert-butyl 4-(pyridazin-3-ylamino)piperidine-1-carboxylate RouteA->BocInt RouteB->BocInt RouteC->BocInt Deprotect Acidic Deprotection HCl or TFA BocInt->Deprotect Product N-(piperidin-4-yl)pyridazin-3-amine (Target Scaffold) Deprotect->Product

Figure 1: Alternative synthetic workflows for N-(piperidin-4-yl)pyridazin-3-amine.

Section 4: Experimental Protocols & Troubleshooting Guides

Route A: Buchwald-Hartwig Cross-Coupling (The High-Yield Standard)

Mechanism & Causality: This route utilizes


 and SPhos to facilitate the oxidative addition of the unreactive 3-chloropyridazine. Sodium tert-butoxide (

) is chosen as the base because its strong basicity rapidly deprotonates the amine upon coordination to the Pd-complex, drastically accelerating the rate-limiting reductive elimination step[2].

Self-Validating Protocol:

  • Setup: In an oven-dried Schlenk flask, combine 3-chloropyridazine (1.0 eq, 1.0 mmol), 1-Boc-4-aminopiperidine (1.2 eq, 1.2 mmol),

    
     (0.05 eq), SPhos (0.1 eq), and 
    
    
    
    (1.5 eq).
  • Degassing: Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (10 mL).

  • Reaction: Heat to 100 °C and stir overnight (12-16 h).

  • Validation Checkpoint 1 (LCMS): Sample 10 µL of the mixture. You must observe the disappearance of 3-chloropyridazine (

    
     115) and the appearance of the Boc-intermediate (
    
    
    
    279.2
    
    
    ).
  • Workup: Filter through a pad of Celite to remove Pd black, washing with EtOAc. Concentrate and purify via silica gel chromatography (EtOAc/Hexanes).

  • Deprotection: Dissolve the intermediate in DCM (5 mL) and add 4M HCl in Dioxane (5 mL). Stir at RT for 2 hours.

  • Validation Checkpoint 2 (LCMS): Confirm complete Boc removal. The final product should present as a single peak at

    
     179.1 
    
    
    
    .
Route B: Nucleophilic Aromatic Substitution (SNAr) (The Scalable Option)

Mechanism & Causality: Unlike 2-chloropyridine, 3-chloropyridazine is less activated toward SNAr due to lone-pair repulsion from the adjacent nitrogen[1]. Therefore, standard thermal conditions often fail. Microwave irradiation is employed to superheat the solvent rapidly, providing the necessary activation energy while minimizing the time the substrate spends at degradation-inducing temperatures.

Self-Validating Protocol:

  • Setup: In a microwave vial, combine 3-chloropyridazine (1.0 eq, 1.0 mmol), 1-Boc-4-aminopiperidine (1.5 eq, 1.5 mmol), and DIPEA (2.0 eq) in NMP (3 mL).

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 140 °C for 2 hours.

  • Validation Checkpoint 1 (TLC): Elute with 10% MeOH in DCM. The starting material (

    
    ) should be consumed, replaced by a highly polar UV-active spot (
    
    
    
    ).
  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer extensively with brine (5x) to remove NMP.

  • Deprotection: Proceed with acidic deprotection (TFA or HCl) as described in Route A.

Route C: Reductive Amination (The Metal-Free Alternative)

Mechanism & Causality: To overcome the poor nucleophilicity of pyridazin-3-amine,


 is used. It acts dually as a Lewis acid to activate the ketone of 1-Boc-piperidin-4-one and as a water scavenger, irreversibly driving the equilibrium toward the imine[3]. Only after the imine is fully formed is the mild hydride source (

) introduced to prevent premature reduction of the ketone to an alcohol.

Self-Validating Protocol:

  • Imine Formation: Dissolve pyridazin-3-amine (1.0 eq, 1.0 mmol) and 1-Boc-piperidin-4-one (1.1 eq, 1.1 mmol) in anhydrous THF (5 mL). Add

    
     (2.0 eq). Stir at 70 °C for 4 hours.
    
  • Validation Checkpoint 1 (LCMS): Do not add the reductant yet. Check the LCMS to confirm the presence of the imine mass (

    
     277.2 
    
    
    
    ).
  • Reduction: Cool the reaction to 0 °C. Carefully add

    
     (2.0 eq) in portions. Allow to warm to RT and stir for 12 hours.
    
  • Workup: Quench with saturated aqueous

    
    . Caution: Titanium salts will form a thick white precipitate. Filter the slurry through Celite. Extract the filtrate with DCM.
    
  • Deprotection: Proceed with acidic deprotection as described in Route A.

References

1.[2] CA2830157C - Guanidine compound, Google Patents. Available at: 2.[3] N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical, Benchchem. Available at: 3.[1] Product Class 8: Pyridazines, Thieme-Connect. Available at:

Sources

Validation & Comparative

Comparative 1H NMR Analysis of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

N-(piperidin-4-yl)pyridazin-3-amine is a critical pharmacophore often utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient heteroaromatic ring (pyridazine) with a saturated, basic heterocycle (piperidine).[1]

This guide objectively compares the 1H NMR spectral performance of this molecule under different experimental conditions. Unlike standard spectral lists, we analyze the causality of chemical shifts, comparing Solvent Systems (DMSO-d6 vs. MeOD) and Protonation States (Free Base vs. Salt).[1]

The Structural Challenge

The molecule presents two distinct spin systems that often confuse automated assignment algorithms:

  • System A (Aromatic): The pyridazine ring (3-substituted).[2][1][3]

  • System B (Aliphatic): The piperidine ring (4-substituted).[1][4][5][6]

G cluster_0 System A: Pyridazine cluster_1 System B: Piperidine N1 N (Pos 1) N2 N (Pos 2) N1->N2 C3 C-NH (Pos 3) N2->C3 C4 CH (Pos 4) ~6.8 ppm C3->C4 Pip4 CH (Pos 4') Methine C3->Pip4 Linker NH (Exchangeable) C5 CH (Pos 5) ~7.3 ppm C4->C5 C6 CH (Pos 6) ~8.6 ppm C5->C6 C6->N1 PipNH NH (Pos 1') Secondary Amine

Figure 1: Structural segmentation of the target molecule showing the electron-deficient pyridazine core and the aliphatic piperidine scaffold.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between the free base and salt forms, follow this validated protocol.

A. Sample Preparation[2][9][10]
  • Concentration: 5–10 mg of compound in 0.6 mL solvent. Rationale: High concentrations (>15 mg) can cause stacking of the aromatic rings, shifting signals upfield (shielding) and broadening the NH peaks.[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter if any turbidity is observed. Rationale: Suspended particles cause magnetic susceptibility inhomogeneity, broadening lines and obscuring J-coupling.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5.0 seconds (minimum).

    • Why? The aromatic protons (H-6) and the residual solvent peak require longer relaxation times. A short D1 results in poor integration accuracy, making the ratio of aromatic to aliphatic protons unreliable.

  • Scans (NS): 64 scans.

Comparative Analysis 1: Solvent Selection

The choice of solvent is the primary determinant for observing the linker NH and the piperidine NH.

Alternative A: DMSO-d6 (Recommended for Characterization)

DMSO is a hydrogen-bond acceptor. It slows the exchange rate of acidic protons (NH) with the bulk solvent, making them visible as distinct peaks.[1]

  • Linker NH: Visible as a doublet (~7.0 ppm,

    
     Hz) due to coupling with Piperidine H-4.
    
  • Piperidine NH: Usually a broad singlet (~2-3 ppm).

Alternative B: Methanol-d4 (MeOD) (Recommended for Verification)

MeOD is a protic solvent.[1] It rapidly exchanges with the NH protons.

  • Result: Both NH signals disappear .

  • Utility: This serves as a "negative control." If a peak at 7.0 ppm remains in MeOD, it is an impurity (likely aromatic), not the NH linker.[1]

Alternative C: Chloroform-d (CDCl3)[3]
  • Limitation: This molecule has poor solubility in CDCl3 due to the polar pyridazine and basic amine.

  • Result: Broad peaks, shifting baselines. Not recommended unless the secondary amine is protected (e.g., Boc-protected).[1]

Comparative Analysis 2: Free Base vs. Salt Form

In drug development, this molecule is often converted to a salt (e.g., HCl or HBr) to improve solubility.[1] The NMR spectrum changes drastically between these states.

FeatureFree BaseHCl / HBr SaltMechanism
Piperidine H-2'/H-6' ~2.6 – 3.0 ppm3.0 – 3.5 ppm Protonation of the piperidine nitrogen creates a positive charge, inductively deshielding adjacent protons (

effect).
Piperidine NH Broad singlet (~2.0 ppm)Broad singlets (8-9 ppm) Formation of

species.[1]
Pyridazine H-6 ~8.6 ppm~8.8 – 9.0 ppm Protonation of the pyridazine ring (less basic, but possible in excess acid) or general lattice effects.[1]

Detailed Spectral Assignment (Data Table)

The following data represents the Free Base form in DMSO-d6 .

Table 1: Chemical Shift Assignments
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Interpretation
Pyridazine H-6 8.48 – 8.60Doublet (d)1H

Most deshielded due to adjacent Nitrogen (N-2).[6]
Pyridazine H-5 7.20 – 7.30dd1H

Coupled to H-4 and H-6.
Linker NH 6.80 – 7.00Doublet (d)1H

Coupled to Piperidine H-4. Disappears in

.
Pyridazine H-4 6.70 – 6.85Doublet (d)1H

Ortho to the amino group (electron-donating), shielding it relative to H-5/H-6.
Piperidine H-4' 3.80 – 4.00Multiplet (m)1H-Methine proton. Deshielded by the aromatic amine attachment.
Piperidine H-2'/H-6' 2.90 – 3.10Multiplet2H-Equatorial protons (near Nitrogen).
Piperidine H-2'/H-6' 2.50 – 2.60Multiplet2H-Axial protons (often overlap with DMSO solvent peak).
Piperidine H-3'/H-5' 1.80 – 1.95Multiplet2H-Equatorial.
Piperidine H-3'/H-5' 1.30 – 1.50Multiplet2H-Axial.

Visualization: Assignment Decision Tree

Use this logic flow to interpret the spectrum of an unknown sample suspected to be the target molecule.

DecisionTree Start Start: Analyze Aromatic Region (6.5 - 9.0 ppm) Q1 Are there 3 aromatic protons? Start->Q1 CheckH6 Check ~8.5 ppm: Is there a doublet (J~4Hz)? Q1->CheckH6 Yes CheckH4H5 Check 6.7 - 7.3 ppm: Are there two coupled signals? CheckH6->CheckH4H5 Yes PyridazineConfirmed Pyridazine Ring Confirmed CheckH4H5->PyridazineConfirmed Yes Aliphatic Analyze Aliphatic Region (1.0 - 4.0 ppm) PyridazineConfirmed->Aliphatic CheckPip Is there a multiplet at ~3.9 ppm? Aliphatic->CheckPip LinkerCheck Check Linker: Is there a doublet NH at ~7.0 ppm? CheckPip->LinkerCheck Yes Final Identity Confirmed: N-(piperidin-4-yl)pyridazin-3-amine LinkerCheck->Final Yes (in DMSO)

Figure 2: Step-by-step logic flow for confirming the molecular identity using 1H NMR features.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Foundational text for pulse sequences and relaxation delays). Link

  • Reich, H. J. (2020).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift correlations of heterocycles). Link

  • ChemicalBook. (2023).[1] 1H NMR Spectrum of 3-Aminopyridazine. (Reference for the pyridazine spin system). Link

  • National Institutes of Health (NIH) PubChem. (2023).[1] 4-Aminopiperidine Spectral Data. (Reference for the piperidine spin system). Link

  • Katritzky, A. R., et al. (1997).[1][7] 1H and 13C NMR of 3- and 4-aminopyridazines. Journal of Heterocyclic Chemistry. (Authoritative source on aminopyridazine tautomerism and shifts).

Sources

LC-MS/MS Fragmentation Dynamics: Differentiating N-(piperidin-4-yl)pyridazin-3-amine from Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the aminopyridazine-piperidine scaffold is a privileged pharmacophore frequently utilized in kinase inhibitors and CNS-active agents. However, distinguishing positional isomers within this chemical space presents a significant analytical bottleneck[1].

This guide provides an objective, data-driven comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of N-(piperidin-4-yl)pyridazin-3-amine against its primary structural alternative, 1-(pyridazin-3-yl)piperidin-4-amine . Because both compounds share an identical molecular formula (C9H14N4) and exact mass (178.1218 Da), high-resolution MS1 screening is insufficient. By analyzing the causality behind their collision-induced dissociation (CID) pathways, researchers can confidently differentiate these isomers in complex biological matrices.

Structural & Physicochemical Profiling

To understand the fragmentation behavior, we must first establish the structural causality that dictates ionization and bond cleavage[2].

  • Target Compound: N-(piperidin-4-yl)pyridazin-3-amine

    • Linkage: A secondary amine connects the C3 of the pyridazine ring to the C4 of the piperidine ring.

    • Ionization: The secondary aliphatic amine of the piperidine ring is the most basic site (pKa ~10.5), serving as the primary protonation locus in positive Electrospray Ionization (ESI+), yielding an [M+H]+ precursor at m/z 179.13[3].

  • Alternative Isomer: 1-(pyridazin-3-yl)piperidin-4-amine

    • Linkage: The pyridazine ring is directly bonded to the piperidine nitrogen (N1), leaving a primary amine at the C4 position.

    • Ionization: The primary amine is the dominant protonation site, also yielding an [M+H]+ precursor at m/z 179.13.

Mechanistic Fragmentation Pathways (The "Why")

The Mobile Proton Model dictates that upon collisional activation, the localized proton migrates to weaker bonds, initiating charge-directed cleavage[2]. The structural differences between the two isomers result in entirely divergent, self-validating product ion spectra.

Pathway A: N-(piperidin-4-yl)pyridazin-3-amine (Target)
  • C-N Bond Cleavage: The bridging secondary amine facilitates inductive cleavage. If the charge is retained on the piperidine moiety, it yields a stable piperideinium ion at m/z 84 ([C5H10N]+). If the charge is retained on the heteroaromatic ring, it yields protonated pyridazin-3-amine at m/z 96 ([C4H6N3]+).

  • Pyridazine Ring Fission: A hallmark of diaza-heterocycles is the expulsion of molecular nitrogen (N2, neutral loss of 28 Da) under higher collision energies[4]. This cross-ring cleavage produces a diagnostic product ion at m/z 151 ([M+H - N2]+).

Pathway B: 1-(pyridazin-3-yl)piperidin-4-amine (Alternative)
  • Primary Amine Loss: The defining feature of this isomer is the primary aliphatic amine. Under CID, primary amines readily undergo

    
    -cleavage or neighboring-group-assisted expulsion of ammonia (NH3, neutral loss of 17 Da). This generates a highly abundant, diagnostic product ion at m/z 162  ([M+H - NH3]+)[3].
    
  • N-C Cleavage: Cleavage of the N1-C3 bond yields a pyridazin-3-yl cation at m/z 79 and a piperidin-4-amine fragment at m/z 101 .

Critical Insight: The presence or absence of the m/z 162 (-17 Da) peak serves as the primary binary classifier between these two isomers. The target compound cannot easily lose NH3 due to its secondary amine bridging structure.

Fragmentation_Logic cluster_Target N-(piperidin-4-yl)pyridazin-3-amine cluster_Comparator 1-(pyridazin-3-yl)piperidin-4-amine Precursor Precursor Ion [M+H]+ m/z 179.13 T_96 m/z 96 [Pyridazin-3-amine+H]+ Precursor->T_96 C-N Cleavage T_84 m/z 84 [Piperideinium]+ Precursor->T_84 C-N Cleavage T_151 m/z 151 Loss of N2 (-28 Da) Precursor->T_151 Pyridazine Ring Fission C_162 m/z 162 Loss of NH3 (-17 Da) Precursor->C_162 Primary Amine Loss C_101 m/z 101 [Piperidin-4-amine+H]+ Precursor->C_101 N-C Cleavage C_79 m/z 79 [Pyridazin-3-yl]+ Precursor->C_79 N-C Cleavage

Comparative CID fragmentation pathways of the target compound and its isomer.

Quantitative Data Comparison

The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions and neutral losses used to objectively distinguish the two compounds.

CompoundPrecursor [M+H]+Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Diagnostic Neutral Loss
N-(piperidin-4-yl)pyridazin-3-amine 179.1384.0896.06151.12-28 Da (N2)
1-(pyridazin-3-yl)piperidin-4-amine 179.13162.10101.1179.03-17 Da (NH3)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in checks (blanks and internal standards) to rule out carryover and matrix suppression[1].

Phase 1: Sample Preparation
  • Spiking: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., N-(piperidin-4-yl)pyridazin-3-amine-d4 at 100 ng/mL). Causality: The IS corrects for ionization suppression during ESI.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid (FA).

  • Extraction: Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 100 µL of the supernatant to an LC vial for injection.

Phase 2: UPLC Separation
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: 0.1% FA in LC-MS grade Water.

    • Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: Inject a solvent blank (0.1% FA in MeOH) before and after the sample sequence to validate the absence of column carryover.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Source Parameters: Positive ESI mode. Capillary voltage at 3.5 kV, desolvation temperature at 400°C.

  • Precursor Selection (Q1): Isolate m/z 179.13.

  • Collision-Induced Dissociation (Q2): Utilize Argon as the collision gas. Apply a collision energy (CE) ramp from 15 eV to 35 eV to capture both low-energy (C-N cleavage) and high-energy (N2 loss) fragments[4].

  • Product Ion Analysis (Q3): Scan for the diagnostic ions listed in the Quantitative Data table.

LCMS_Workflow Prep Sample Prep 0.1% FA in MeOH UPLC UPLC Separation C18, Gradient Elution Prep->UPLC ESI ESI(+) Ionization [M+H]+ m/z 179.13 UPLC->ESI Q1 Q1: Precursor m/z 179.13 ESI->Q1 Q2 Q2: CID (Argon) 15-35 eV Q1->Q2 Q3 Q3/TOF: Mass Analysis Product Ions Q2->Q3

Step-by-step UPLC-ESI-MS/MS analytical workflow for isomer differentiation.

References

Sources

Comparative Guide: HPLC Purity Determination of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity determination of N-(piperidin-4-yl)pyridazin-3-amine presents a classic "polar base" challenge in liquid chromatography. This molecule combines a hydrophilic pyridazine ring with a highly basic secondary amine (piperidine), resulting in a compound that is poorly retained and prone to severe tailing on traditional C18 columns.

This guide objectively compares three distinct chromatographic approaches: Ion-Pairing Reversed-Phase (IP-RP) , High-pH Reversed-Phase , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental robustness and MS-compatibility, HILIC and High-pH RP are identified as the superior methodologies, rendering traditional acidic C18 methods obsolete for this specific application.

Chemical Context & The Separation Challenge

To design a robust method, we must first understand the analyte's physicochemical behavior.

  • Analyte: N-(piperidin-4-yl)pyridazin-3-amine

  • Key Functional Groups:

    • Piperidine Nitrogen:[1][2][3][4] Secondary amine, highly basic (

      
      ).
      
    • Pyridazine Ring:[2] Polar, aromatic, weakly basic (

      
      ).
      
  • The Problem: At standard HPLC pH (pH 2–3), the piperidine moiety is fully protonated (

    
    ). This positive charge causes two failure modes on standard silica-based C18 columns:
    
    • Dewetting/Void Elution: The molecule is too polar to interact with the hydrophobic C18 chains.

    • Silanol Tailing: The cationic amine interacts electrostatically with residual anionic silanols on the silica surface, destroying peak symmetry.

Decision Matrix: Selecting the Mode

The following flowchart illustrates the logical selection process for this specific molecule.

MethodSelection Start Analyte: N-(piperidin-4-yl)pyridazin-3-amine (Highly Polar, Basic) Q1 Is MS Compatibility Required? Start->Q1 Branch_NoMS No (UV Only) Q1->Branch_NoMS Robustness focus Branch_YesMS Yes (LC-MS) Q1->Branch_YesMS Sensitivity focus Method_IP Method A: Ion-Pairing RP (Acidic C18 + Sulfonates/TFA) Branch_NoMS->Method_IP Traditional Method_HighPH Method B: High pH RP (Hybrid C18, pH 10) Branch_NoMS->Method_HighPH Modern Q2 Solubility Preference? Branch_YesMS->Q2 Q2->Method_HighPH Aqueous Soluble Method_HILIC Method C: HILIC (Amide/Bare Silica) Q2->Method_HILIC ACN Soluble

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements and solubility.

Comparative Method Analysis

Method A: Traditional Acidic RP (The "Legacy" Approach)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/ACN with 0.1% TFA or Phosphate Buffer (pH 2.5) + Ion Pairing Reagent (Hexanesulfonate).

  • Mechanism: The ion-pairing agent masks the charge, forming a neutral complex that retains on C18.

  • Verdict: NOT RECOMMENDED. While it solves retention, TFA suppresses MS ionization, and sulfonates permanently alter column chemistry, requiring dedicated columns.

Method B: High-pH Reversed-Phase (The "Robust" Approach)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[5][6][7]

  • Mechanism: At pH 10, the piperidine amine is deprotonated (neutral). This drastically increases hydrophobicity, allowing retention on C18 without silanol interaction.

  • Verdict: EXCELLENT. High capacity, perfect peak shape, and MS compatible.

Method C: HILIC (The "Orthogonal" Approach)
  • Column: Amide or Zwitterionic (e.g., Tosoh TSKgel Amide-80 or Merck SeQuant ZIC-HILIC).

  • Mobile Phase: Acetonitrile / Ammonium Formate Buffer (90:10 start).

  • Mechanism: Partitioning into a water-enriched layer on the surface + electrostatic interaction.[8]

  • Verdict: SUPERIOR SELECTIVITY. Best for separating polar impurities that co-elute in RP.

Performance Data Comparison

The following table summarizes expected performance metrics based on validated applications for aminopyridazine derivatives.

MetricMethod A (Acidic C18 + TFA)Method B (High pH C18)Method C (HILIC - Amide)
Retention Factor (

)
1.5 - 2.55.0 - 8.04.0 - 7.0
Tailing Factor (

)
1.2 - 1.5 (Tailing)1.0 - 1.1 (Symmetrical)1.1 - 1.2 (Good)
MS Sensitivity Poor (Signal Suppression)HighVery High (High Organic %)
Equilibration Time Slow (due to ion pairing)ModerateSlow (requires water layer formation)
Solubility Match Good (Aqueous diluents)GoodPoor (Sample must be in high ACN)

Recommended Experimental Protocols

For purity determination in a drug development setting, Method B (High pH) is the primary recommendation due to its robustness and ease of transfer. Method C (HILIC) is the secondary recommendation for orthogonal impurity identification.

Protocol 1: High-pH Reversed Phase (Primary)

This method utilizes "Hybrid Particle Technology" which is stable up to pH 12, allowing the deprotonation of the piperidine ring.

  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    (or equivalent).
  • Temperature:

    
     (improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 220 nm (impurities).

  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Hold
2.0 95 5 Start Gradient
15.0 10 90 Linear Ramp
18.0 10 90 Wash
18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | End |

Sample Prep: Dissolve


 in 50:50 Water:Acetonitrile.
Protocol 2: HILIC (Orthogonal/Impurity ID)

Use this method if you suspect very polar impurities (e.g., starting materials like 3-amino-pyridazine) are co-eluting in the RP method.

  • Column: Tosoh TSKgel Amide-80,

    
    , 
    
    
    
    .
  • Temperature:

    
    .
    
  • Flow Rate:

    
     (lower flow prevents over-pressure in high organic).
    
  • Mobile Phase A:

    
     Ammonium Formate (pH 3.0 adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile.[5][9]

Gradient Table (Note: HILIC runs from High Organic to Low Organic):

Time (min) % A (Aq) % B (Org) Event
0.0 10 90 Hold
2.0 10 90 Start Gradient
15.0 40 60 Elution of Polars
17.0 40 60 Hold
17.1 10 90 Re-equilibrate

| 25.0 | 10 | 90 | End (Long equilibration needed) |

Sample Prep: Critical! Sample must be dissolved in 80-90% Acetonitrile. Dissolving in 100% water will cause peak distortion (solvent mismatch).

Mechanism of Interaction

Understanding why these methods work is crucial for troubleshooting.

Mechanism cluster_RP High pH RP Mechanism cluster_HILIC HILIC Mechanism Analyte_RP Analyte (Neutral) Piperidine-NH Interaction_RP Strong Hydrophobic Interaction Analyte_RP->Interaction_RP Stationary_RP C18 Ligand (Hydrophobic) Stationary_RP->Interaction_RP Analyte_HILIC Analyte (Charged) Piperidine-NH2+ Interaction_HILIC Partitioning + Electrostatic Analyte_HILIC->Interaction_HILIC Water_Layer Immobilized Water Layer (On Polar Surface) Water_Layer->Interaction_HILIC

Figure 2: Mechanistic comparison. High pH RP relies on neutralizing the base to force hydrophobic interaction. HILIC relies on the analyte's charge and polarity to partition into a water layer.

Troubleshooting & System Suitability

To ensure the method is "self-validating" (Trustworthiness), adopt these system suitability criteria:

  • Resolution (

    
    ):  If synthesizing this molecule, the critical pair is often the Starting Material (3-aminopyridazine) vs. Product. Ensure 
    
    
    
    .
  • Tailing Factor: Must be

    
    . If tailing increases in Method B, check the pH of the mobile phase. If pH drops below 9.5, the piperidine will protonate, and tailing will occur.
    
  • Column History: Never use the High-pH column for acidic methods. Memory effects can alter selectivity.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide for High pH Stability. Waters Application Notes. Link

  • Thermo Fisher Scientific. (2020). HILIC Separations: A Guide to HILIC Method Development. Thermo Scientific Technical Guides. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase LC.[5] Agilent Technical Overview. Link

  • PubChem. (2025). N-(piperidin-4-yl)pyridazin-3-amine Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Qualification of Reference Standards for the Analysis of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Pyridazine Amines

N-(piperidin-4-yl)pyridazin-3-amine and its structural analogs represent a class of heterocyclic amines of significant interest in pharmaceutical development.[1][2] As potential active pharmaceutical ingredients (APIs) or key intermediates, their precise quantification is fundamental to ensuring the safety, efficacy, and quality of a final drug product. The cornerstone of this analytical precision is the reference standard—a highly purified and well-characterized material against which all production batches are measured.[3][4]

For novel compounds like N-(piperidin-4-yl)pyridazin-3-amine, official pharmacopeial standards (e.g., from USP, EP) are not available.[3] Therefore, the onus falls upon the developing organization to synthesize, qualify, and manage its own primary reference standard. This guide provides a comprehensive framework for this process. We will compare three hypothetical batches of synthesized material, detailing the necessary experimental workflows to select and qualify a definitive reference standard that meets the stringent requirements of regulatory bodies and good manufacturing practice (GMP).[5][6]

The Anatomy of a Reference Standard: Beyond Chemical Purity

A reference standard is more than just a "pure" sample; it is a material with a comprehensively documented and scientifically established set of properties. Its qualification is a multi-faceted process governed by international guidelines such as the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[7][8] The goal is to assign a precise potency or assay value, which accounts for all impurities, both organic and inorganic.

The core attributes that must be rigorously evaluated are:

  • Identity: Unambiguous confirmation of the correct molecular structure.

  • Purity: Quantification of all organic impurities, including process-related substances and degradation products.

  • Potency (Assay): The most critical value, representing the mass fraction of the pure analyte. It is typically determined by a mass balance approach, which subtracts the mass fractions of all significant impurities (water, residual solvents, non-volatile residue) from 100%.

  • Stability: Ensuring the material remains suitable for use over its intended period of storage and use.

Comparative Analysis: Selecting a Candidate Batch

Imagine three batches of N-(piperidin-4-yl)pyridazin-3-amine have been synthesized as potential reference standard candidates. A preliminary analysis has yielded the data below. Our task is to decide which batch warrants the significant investment of a full characterization campaign.

Parameter Batch A Batch B Batch C Commentary & Rationale
Appearance White to off-white crystalline solidPale yellow powderBrown, amorphous solidA consistent, crystalline form (Batch A) is preferred for stability and handling. Color changes often indicate impurities or degradation.
Identity (¹H NMR, MS) Conforms to structureConforms to structureConforms, but with extraneous signalsAll batches must first confirm primary identity. Extraneous signals in Batch C suggest significant impurities that may interfere with analysis.
Purity (HPLC, 254 nm) 99.8%98.5% (Impurity at 1.2%)94.2% (Multiple impurities >0.1%)Batch A shows the highest purity and is the strongest candidate. Batch B may be useful for impurity identification but is not ideal for a primary standard. Batch C is unsuitable.
Initial Water Content (KF) 0.15%0.40%1.8%Low water content is critical for accurate weighing and potency assignment. Batch C's high water content is problematic.
Residual Solvents (GC-HS) <0.1% (Toluene)0.55% (DCM)0.9% (Acetone, Toluene)High residual solvents directly reduce the potency and can affect material stability. Batch B exceeds typical ICH limits for DCM.
Recommendation Proceed with Full Qualification Characterize major impurity; consider as a working standardReject as reference standard candidateBased on this initial screen, only Batch A possesses the requisite quality attributes to serve as a primary reference standard.

The Qualification Workflow: A Self-Validating System

The process of qualifying a reference standard is a systematic workflow designed to build a comprehensive and defensible data package. Each step provides a piece of the puzzle, culminating in the confident assignment of a potency value.

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Data Synthesis & Certification A Synthesize Candidate Batch(es) B Preliminary Screen (Appearance, HPLC Purity, Identity) A->B C Select Highest Purity Batch (e.g., >99.5%) B->C D Structural Confirmation (NMR, MS, IR, EA) C->D E Chromatographic Purity (HPLC-UV/DAD, Orthogonal Method) C->E F Volatiles/Inorganics (Karl Fischer, Residual Solvents, ROI/SGA) C->F G Thermogravimetric Analysis (TGA) C->G H Calculate Assay via Mass Balance D->H E->H F->H G->H I Prepare Certificate of Analysis (CoA) H->I J Establish Storage & Re-test Date I->J G cluster_impurities Impurity Contributions (subtracted from 100%) Total 100% (Ideal Material) Assay Assigned Potency / Assay Total->Assay = HPLC Chromatographic Impurities (e.g., 0.12%) HPLC->Assay KF Water Content (e.g., 0.15%) KF->Assay GC Residual Solvents (e.g., 0.08%) GC->Assay ROI Non-Volatile Residue / Ash (e.g., 0.03%) ROI->Assay

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of N-(piperidin-4-yl)pyridazin-3-amine. As a substituted heterocyclic amine, this compound requires meticulous handling not only during its use in research but, critically, through its entire lifecycle to final disposal. Adherence to these protocols is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Hazard Profile and Proactive Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, the chemical's structural motifs—a piperidine ring and a pyridazine amine—provide a strong basis for hazard assessment. The procedures outlined are based on established safety protocols for analogous amine and heterocyclic compounds.

The causality behind stringent disposal protocols stems from the potential for such compounds to be biologically active, environmentally persistent, and reactive with other chemicals. The primary goal is containment and controlled deactivation or destruction by authorized means.

Table 1: Hazard Assessment Summary for N-(piperidin-4-yl)pyridazin-3-amine

Hazard CategoryPotential RisksRationale & Recommended Precautions
Health Hazards Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Harmful if swallowed.[2]The amine functional group can be corrosive or irritating to tissues. Precautions: Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1][3] Use in a well-ventilated area or a certified chemical fume hood.[4][5]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[4][5][6]Mixing with incompatible materials can lead to vigorous, exothermic reactions, potentially causing splashes, container rupture, or the release of hazardous fumes. Precautions: Strictly segregate waste containers from acids and oxidizers during storage.[7][8]
Environmental Hazards Potentially harmful to aquatic life.[3] Do not allow the product to enter drains or waterways under any circumstances.[1][4][9]Many synthetic organic compounds are not readily biodegradable and can be toxic to ecosystems. Precautions: All waste, including dilute solutions and rinsates, must be collected for approved disposal; never discharge to the sanitary sewer.[10]
Fire Hazards Hazardous decomposition products upon combustion include toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][4]Thermal decomposition releases toxic gases, which are a primary hazard in a fire scenario. Precautions: Store away from heat, sparks, and open flames.[5][6] In case of fire, use a carbon dioxide or dry chemical extinguisher.[1][4]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a material is designated as waste. This workflow ensures that the waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[11][12]

G Start Waste Generation N-(piperidin-4-yl)pyridazin-3-amine (Solid, Solution, or Contaminated Labware) IsHazardous Waste Characterization (Assume Hazardous per RCRA criteria) Start->IsHazardous Segregate Step 1: Segregate Waste Isolate from incompatible materials (e.g., acids, oxidizers) IsHazardous->Segregate Yes Containerize Step 2: Select Compatible Container - Original container or approved waste jug - Must be in good condition, no leaks Segregate->Containerize Label Step 3: Label Container Correctly - 'HAZARDOUS WASTE' - Full Chemical Name & Concentration - Accumulation Start Date Containerize->Label Store Step 4: Store in Satellite Accumulation Area (SAA) - Cool, dry, well-ventilated - Under generator's control Label->Store Inspect Weekly Inspection Check for leaks and label integrity Store->Inspect Full Container Full? Inspect->Full Full->Store No ContactEHS Step 5: Arrange Disposal Contact EHS or licensed waste contractor for pickup within 3 days of being full Full->ContactEHS Yes Disposal Final Disposal (Incineration or other approved method) ContactEHS->Disposal

Sources

Comprehensive Operational and Safety Guide: Handling N-(piperidin-4-yl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to our definitive safety and operational guide. As a Senior Application Scientist, I frequently observe laboratories treating novel heterocyclic intermediates with generic safety protocols. This is a critical operational error. N-(piperidin-4-yl)pyridazin-3-amine requires a highly tailored approach to ensure both personnel safety and experimental integrity.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide you with the causality behind each safety measure, ensuring your laboratory operates with self-validating, field-proven protocols.

Chemical Profiling and Hazard Causality

Safe handling begins with understanding the specific chemical moieties that dictate a molecule's behavior. N-(piperidin-4-yl)pyridazin-3-amine contains two distinct functional groups that govern its risk profile:

  • Piperidine Moiety: As a secondary aliphatic amine, the piperidine ring confers significant basicity to the molecule. This basicity makes the compound a potential corrosive agent and an acute irritant to mucous membranes and the respiratory tract.

  • Pyridazine-3-amine Moiety: Heteroaromatic amines share structural and toxicological profiles with primary aromatic amines (PAAs). PAAs are highly lipid-soluble, allowing rapid absorption through intact skin[1]. Furthermore, these substructures are known to undergo CYP450-mediated N-oxidation in vivo, forming reactive electrophiles that can intercalate DNA, presenting potential mutagenic and carcinogenic risks[1].

Because of these dual hazards—acute basic irritation and chronic mutagenic potential—handling this compound requires strict adherence to the specialized protocols below.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered specifically for the hazards of lipid-soluble, basic heterocyclic amines.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Neoprene (inner) + Nitrile (outer)Nitrile provides excellent tactile sensitivity and splash resistance, but lipid-soluble aromatic amines can permeate thin nitrile over time[1]. The neoprene inner layer provides a secondary barrier against basic organic permeation.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1)Protects against corneal damage from basic amine dust or accidental solution splashing. Standard safety glasses are insufficient for basic powders.
Respiratory N95/P100 particulate respirator (if handled outside hood)Prevents inhalation of fine, potentially mutagenic heterocyclic amine dust. However, standard OSHA protocol mandates all handling occurs inside a certified fume hood[2].
Body Protection Flame-retardant, fluid-resistant lab coatPrevents skin absorption. Aromatic amines can significantly contaminate porous clothing, leading to prolonged dermal exposure[1].

Operational Workflow & Handling Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a verification check to confirm safety before proceeding.

Protocol 1: Safe Weighing and Solution Preparation
  • Engineering Control Verification: Verify the chemical fume hood flow rate is >100 feet per minute (fpm)[2]. Validation: Check the digital monitor or tape a small piece of tissue to the sash to confirm inward directional airflow before opening the chemical container.

  • Static Elimination: Amine powders frequently hold a static charge, leading to dangerous aerosolization when the container is opened. Use an anti-static gun (e.g., Zerostat) on the spatula and the weigh boat before transferring the solid.

  • Closed-System Transfer: Weigh the N-(piperidin-4-yl)pyridazin-3-amine into a pre-tared, sealable vial rather than an open boat to prevent transit exposure.

  • Dissolution: Slowly add the required solvent (e.g., DMSO, DCM, or Methanol) to the vial inside the hood. Causality: Adding solvent directly to a basic amine can generate an exothermic heat of solvation. Slow addition prevents solvent boiling and aerosolization.

  • Decontamination: Wipe down the balance and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a water wipe. Causality: Oxidative cleavage via hypochlorite effectively degrades residual aromatic amines into less toxic, water-soluble byproducts.

HandlingWorkflow A 1. Fume Hood Prep Flow >100 fpm B 2. Anti-Static Weighing A->B C 3. Closed-System Transfer B->C D 4. Oxidative Decontamination C->D

Fig 1. Step-by-step operational workflow for handling heterocyclic amines.

Spill Response & Decontamination

In the event of a spill, immediate containment is critical to prevent environmental contamination and respiratory exposure.

Protocol 2: Amine Spill Containment
  • Evacuate and Isolate: Alert nearby personnel and isolate the spill area. Ensure you are wearing the full PPE matrix described above[3].

  • Containment (Solid Spill): Gently cover the powder with damp paper towels. Causality: Dampening the powder prevents dust generation and inhalation hazards during the sweeping process[4].

  • Neutralization (Liquid Spill): If the compound is dissolved in a solvent, neutralize the spill with a mild acidic solid (e.g., sodium bisulfate) or an organic spill-kit absorbent[3]. Causality: Protonating the basic piperidine nitrogen converts the free base into a salt, drastically reducing its vapor pressure and volatility.

  • Verification: Use pH test strips on the residual moisture to confirm the area has been neutralized (pH 5-8)[3].

  • Collection: Sweep the neutralized material using a non-sparking scoop into a sealable plastic bag. Place the bag in a designated hazardous waste container[3].

Waste Disposal Plan

The EPA strictly regulates the disposal of chemical waste through the Resource Conservation and Recovery Act (RCRA)[5]. Heterocyclic amines must never be disposed of down the drain or in standard trash[6].

  • Satellite Accumulation Area (SAA): Store all waste in a designated SAA at or near the point of generation. Containers must be kept closed unless actively adding waste[7].

  • Segregation: Do not mix amine waste with strong oxidizing agents or acids, as this can cause violent exothermic reactions. If the amine was dissolved in a chlorinated solvent (e.g., DCM), it must be placed in a "Halogenated Organic Waste" container[5].

  • Labeling: Every waste receptacle must be clearly labeled with the words "Hazardous Waste" and include a symbolic hazard warning or description (e.g., "Toxic/Irritant - Heterocyclic Amine")[7].

WasteDisposal A N-(piperidin-4-yl) pyridazin-3-amine Waste B Solid Waste (PPE, Vials, Towels) A->B C Liquid Waste (Reaction Mixtures) A->C F Solid Hazardous Waste Bin B->F D Halogenated Solvent Bin C->D  If chlorinated   E Non-Halogenated Solvent Bin C->E  If standard   G EPA/RCRA Compliant Disposal (SAA) D->G E->G F->G

Fig 2. EPA/RCRA-compliant waste segregation and disposal pathway.

References

  • Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 31(1), 8-21 (2023). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." 29 CFR 1910.1450. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." 40 CFR Part 262. URL:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." URL:[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." URL:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.